Product packaging for Ammonium benzenesulfonate(Cat. No.:CAS No. 19402-64-3)

Ammonium benzenesulfonate

Cat. No.: B103265
CAS No.: 19402-64-3
M. Wt: 175.21 g/mol
InChI Key: WWLOCCUNZXBJFR-UHFFFAOYSA-N
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Description

Overview of Ammonium (B1175870) Benzenesulfonate (B1194179) in Academic Research

Ammonium benzenesulfonate has garnered attention in academic circles primarily for its role as a versatile chemical intermediate and its emerging applications in materials science. Its unique properties, stemming from the combination of the benzenesulfonate anion and the ammonium cation, make it a subject of study in organic synthesis and, more recently, in the development of advanced energy storage and photovoltaic devices.

Scope of Review and Research Objectives

This review focuses exclusively on the chemical compound this compound. The objective is to provide a consolidated overview of its historical context, chemical and physical properties, synthesis and manufacturing processes, and its applications in organic synthesis and materials science. Furthermore, it will touch upon the environmental and toxicological aspects based on available data for closely related compounds.

Historical Context of Benzenesulfonate Chemistry

The history of benzenesulfonate chemistry is intrinsically linked to the development of synthetic organic chemistry in the 19th century. Benzenesulfonic acid, the parent acid of this compound, is the simplest aromatic sulfonic acid and has been known since at least the 1880s. oup.com Its synthesis via the sulfonation of benzene (B151609) was a significant reaction, paving the way for the production of a wide range of derivatives. oup.compharmacompass.com Historically, an important application of benzenesulfonic acid was in the production of phenol (B47542) through alkali fusion. pharmacompass.comljmu.ac.uk The development of benzenesulfonate salts, including the ammonium salt, was a natural progression, driven by the need for compounds with specific physical properties, such as improved solubility or stability, for various applications, including the burgeoning dye and detergent industries. The use of ammonium salts of sulfonic acids, in a broader sense, dates back to at least the mid-20th century. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3S B103265 Ammonium benzenesulfonate CAS No. 19402-64-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLOCCUNZXBJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066486
Record name Ammonium benzenesulphonate
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Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19402-64-3
Record name Ammonium benzenesulfonate
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Record name Benzenesulfonic acid, ammonium salt (1:1)
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Record name Ammonium benzenesulphonate
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Record name Ammonium benzenesulphonate
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Chemical and Physical Properties

Ammonium (B1175870) benzenesulfonate (B1194179) is a white crystalline solid. ontosight.ai It is characterized by its solubility in water and alcohol, and insolubility in nonpolar solvents like diethyl ether. arborpharmchem.com Its aqueous solution is strongly acidic. arborpharmchem.com

PropertyValueSource(s)
Chemical Formula C₆H₉NO₃S nih.govgoogle.com
Molecular Weight 175.21 g/mol nih.govgoogle.com
Appearance White crystalline solid ontosight.ai
Solubility Soluble in water and alcohol; Insoluble in diethyl ether arborpharmchem.com
IUPAC Name azane;benzenesulfonic acid google.com
CAS Number 19402-64-3 nih.govgoogle.com

Chemical Reactivity and Reaction Mechanisms of Ammonium Benzenesulfonate

Fundamental Reaction Types

The primary reactions involving ammonium (B1175870) benzenesulfonate (B1194179) can be categorized into oxidation, reduction, and substitution reactions. These transformations can modify the benzene (B151609) ring or the sulfonate group, leading to a variety of derivatives.

Ammonium benzenesulfonate can undergo oxidation, though the benzene ring's sulfonate group generally reduces its susceptibility to biological oxidation. nih.gov Chemical oxidation can proceed through various pathways, often leading to ring-opening or the formation of hydroxylated intermediates. nih.gov

Under strong oxidizing conditions, such as those used for dichromate Chemical Oxygen Demand (COD) tests, benzenesulfonic acid can be significantly oxidized. nih.gov Sonochemical degradation, an oxidative process driven by ultrasonically generated hydroxyl radicals, breaks down benzenesulfonic acid by forming mono- and di-hydroxylated derivatives as initial products. nih.gov Prolonged oxidation can lead to the complete mineralization of the organic structure to carbon dioxide. nih.govacs.org In some oxidative processes, benzoic acid has been identified as an intermediate product, which suggests that the carbon-sulfur bond can be cleaved during the reaction. bibliotekanauki.pl

Table 1: Oxidation of Benzenesulfonate

Oxidizing Agent/Method Intermediate/Final Products Observations Source(s)
Cerium(IV) ions Benzoic acid Oxidation of toluenesulfonic acids (derivatives) showed benzoic acid as an intermediate. bibliotekanauki.pl
Sonolysis (Hydroxyl Radicals) Hydroxylated BSA, Sulfate (B86663) ions Leads to ring hydroxylation and eventual degradation. nih.gov
Activated Sludge Low to no degradation The sulfonate group greatly reduces susceptibility to biological oxidation. nih.gov

The reduction of this compound can target either the sulfonate group or the aromatic ring, yielding various benzene derivatives. While complete reduction can lead to benzene, more controlled reactions produce functionalized products like thiophenol.

The direct reduction of the sulfonic acid group to a thiol (Ar-SH) is a significant pathway. This transformation can be achieved using specific catalytic systems. For instance, heating benzenesulfonic acid with a rhodium carbonyl catalyst under carbon monoxide pressure yields thiophenol. google.com Other reported methods for this reduction include the use of reagents like zinc or lithium aluminum hydride, although these can have drawbacks such as heavy metal waste or high cost. google.com

Table 2: Reduction of Benzenesulfonic Acid

Reducing Agent/Catalyst Product Reaction Type Source(s)
Rhodium Carbonyl / CO Thiophenol Reduction of sulfonate group google.com
Zinc (Zn) Thiophenol Reduction of sulfonate group google.com
Lithium Aluminum Hydride (LiAlH₄) Thiophenol Reduction of sulfonate group google.com
Birch Reduction (on sulfonamide) Dihydro-derivative Reduction of aromatic ring pacific.edu

This compound participates in electrophilic aromatic substitution (EAS) reactions. The most notable of these is desulfonation, which is the reverse of the sulfonation reaction used to prepare the parent acid. chemistrysteps.comwikipedia.org

Desulfonation occurs when benzenesulfonic acid is heated with a dilute aqueous acid, such as sulfuric acid. chemistrysteps.comlibretexts.org In this reaction, a proton (H+) acts as the electrophile, replacing the sulfonic acid group (-SO₃H) on the aromatic ring to regenerate benzene. chemistrysteps.com This reversibility is a key feature of the sulfonation reaction, distinguishing it from other EAS reactions like nitration. wikipedia.org Because of this, the sulfonic acid group can be used strategically in organic synthesis as a temporary blocking group to direct other incoming substituents to specific positions on the ring. chemistrysteps.comwikipedia.org

The sulfur atom in the sulfonate group is electrophilic and can be attacked by nucleophiles, though it is less reactive than corresponding sulfonyl halides. wikipedia.orgrsc.org A primary example of this reactivity is the esterification of benzenesulfonic acid with an alcohol to form a sulfonate ester. rsc.org

Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) have explored different mechanistic pathways. rsc.org These investigations suggest that both an Sₙ1 pathway, proceeding through a highly reactive sulfonylium cation intermediate, and an Sₙ2 pathway are possible. rsc.org The Sₙ2 mechanism involves the sulfonate anion acting as a nucleophile, attacking the protonated alcohol (e.g., methyloxonium ion). rsc.org

Table 3: Proposed Mechanisms for Esterification of Benzenesulfonic Acid

Mechanism Type Description Key Intermediate Feasibility Source(s)
Sₙ1 Pathway Dissociation to form a cation, followed by nucleophilic attack by alcohol. Sulfonylium cation (C₆H₅SO₂⁺) Low activation barrier rsc.org
Sₙ2 Pathway Nucleophilic attack by the sulfonate anion on a protonated alcohol molecule. Protonated methanol (CH₃OH₂⁺) Moderate activation barrier rsc.org
Addition-Elimination Formation of a pentacoordinate sulfur intermediate. Pentacoordinate sulfur species Disregarded due to high energy intermediates. rsc.org

Detailed Mechanistic Investigations

Understanding the mechanisms of the reactions that form and break down benzenesulfonates is crucial for controlling chemical syntheses. The electrophilic aromatic sulfonation mechanism is one of the most studied in this context.

The formation of benzenesulfonic acid, the parent acid of this compound, occurs via an electrophilic aromatic substitution (EAS) reaction. chemistrysteps.comopenochem.org The process involves the reaction of benzene with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemistrysteps.comlibretexts.org

The mechanism proceeds in several key steps:

Generation of the Electrophile : The active electrophile is typically considered to be sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. chemistrysteps.comjove.com SO₃ is highly electrophilic because the electronegative oxygen atoms withdraw electron density from the central sulfur atom. nptel.ac.in In fuming sulfuric acid, SO₃ is readily available. masterorganicchemistry.com

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. jove.comnptel.ac.in This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. openochem.orgalfa-chemistry.com

Deprotonation and Restoration of Aromaticity : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that is bonded to the sulfonate group. openochem.orgmasterorganicchemistry.com This final step restores the stable aromatic π-system and results in the formation of benzenesulfonic acid. jove.com

Esterification Mechanism Studies

The esterification of benzenesulfonic acid, the acidic precursor to this compound, with alcohols such as methanol has been a subject of detailed mechanistic investigation using computational methods like Density Functional Theory (DFT). Research indicates that the reaction does not proceed through a single, simple pathway but rather involves competition between several potential mechanisms.

Initial hypotheses involving a pentacoordinate sulfur intermediate, through either a neutral or a protonated addition-elimination (Ad-E) pathway, have been largely discounted due to high calculated energy barriers. Instead, theoretical studies point towards two more kinetically favorable pathways: a unimolecular nucleophilic substitution (SN1) and a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 pathway is described as a two-step process. The first step involves the protonation of the alcohol (e.g., methanol) by the strongly acidic sulfonic acid, forming an oxonium ion. In the second step, the benzenesulfonate anion acts as a nucleophile, attacking the activated alcohol in a classic SN2 fashion. The activation barrier for this SN2 pathway in solution has been calculated to be approximately 62.9 kJ/mol.

The SN1 pathway, conversely, proceeds through the formation of a sulfonylium cation intermediate. DFT studies have shown this pathway to have a low activation barrier, making it a viable competitor to the SN2 mechanism. The favorability of SN1 versus SN2 can be influenced by reaction conditions, including the solvent and the specific structure of the alcohol.

Table 1: Comparison of Calculated Activation Barriers for Benzenesulfonic Acid + Methanol Esterification
Proposed MechanismKey IntermediateRelative Activation BarrierFeasibility
Neutral Addition-Elimination (Ad-E)Pentacoordinate SulfurVery HighConsidered Unlikely
Acid-Catalyzed Ad-EProtonated Pentacoordinate SulfurHighConsidered Unlikely
SN1Sulfonylium CationLowConsidered a Favorable Pathway
SN2Protonated Methanol (Methyloxonium ion)ModerateConsidered a Favorable Pathway

Proton Transfer Dynamics

The dynamics of proton transfer are central to the chemical behavior of this compound, involving both the ammonium cation (NH₄⁺) and the sulfonate group (-SO₃⁻). Studies on systems containing sulfonic acid groups, such as the perfluorinated membrane Nafion, provide significant insights into these dynamics. rsc.org The sulfonic acid group is shown to be an active site that facilitates proton transfer. rsc.org The process is not static but is characterized by distinct dynamic motions of the proton, which can be identified by their characteristic O-H stretching frequencies. These include a lower frequency motion associated with oscillatory shuttling of the proton within a hydrogen-bonded complex and a higher frequency motion linked to structural diffusion, where the proton moves between different acceptor molecules. rsc.org

Computational studies modeling the interaction between benzenesulfonic acid and amines (forming an ion pair analogous to this compound) have been conducted to understand the energetics of proton transfer. researchgate.net By analyzing the potential energy curves along the proton transfer coordinate, researchers can determine the stability of the resulting molecular complexes versus the fully-formed ionic pairs. researchgate.net These analyses reveal that the formation of ionic pairs is highly dependent on the difference in proton affinity (ΔPA) between the amine and the sulfonate anion. researchgate.net In related systems, such as amino acids, research has shown that proton transfer can be a complex, concerted, and asynchronous process, where the movement of one proton triggers the subsequent transfer of another, often mediated by bridging solvent molecules. ox.ac.uk

Intramolecular Hydrogen Transfer Considerations

The possibility of intramolecular hydrogen transfer has been noted as a potential mechanistic feature in reactions involving this compound. biosynth.com This phenomenon involves the transfer of a proton within a single molecule or ion pair. In the context of this compound, this would primarily involve the transfer of a proton from the ammonium cation to one of the oxygen atoms of the benzenesulfonate anion.

The stability of such interactions is well-documented in related chemical systems. Computational studies on protonated polyamines demonstrate that the formation of multiple intramolecular hydrogen bonds from an ammonium ion center to nearby acceptor groups (like other amino groups) can significantly stabilize the cation. srce.hr This stabilization arises from the delocalization of the positive charge over a larger area of the molecule. srce.hr Similarly, the ammonium cation in this compound can be stabilized by hydrogen bonds between its acidic protons and the oxygen atoms of the sulfonate group. srce.hr Studies on substituted benzenesulfonic acids also confirm that the sulfonic acid group can act as either a hydrogen bond donor or acceptor, further supporting the potential for these intramolecular interactions. mdpi.com

Factors Influencing Reaction Kinetics and Yields

Catalytic Effects on Reaction Rates

This compound can function as a catalyst, influencing the rates and yields of various organic reactions. Its catalytic activity is often attributed to its zwitterionic character, which allows it to stabilize charged intermediates or transition states. This is particularly useful in electrophilic substitution reactions.

The catalytic effect of ammonium salts, in general, has been explored through density functional theory. nih.gov Studies on aza-Diels-Alder reactions catalyzed by tetraalkylammonium salts show that the charged catalyst lowers the free energy barrier of the reaction. nih.gov This is achieved through favorable electrostatic interactions between the cation and the highly polar transition state, leading to its stabilization and an acceleration of the reaction rate. nih.gov This principle provides a mechanistic basis for the catalytic role of the ammonium ion in this compound. The compound can also enhance reaction kinetics by other means, such as increasing the dissociation of other species in solution, thereby improving the diffusion rate of active substances. researchgate.net

Solvent Effects on Activation Energy

This effect is clearly demonstrated in nucleophilic aromatic substitution (SNAr) reactions. frontiersin.orgresearchgate.net For instance, the rates of SNAr reactions are observed to be much faster in liquid ammonia (B1221849), a polar solvent, than in other protic solvents. researchgate.net This indicates that polar solvents can lower the activation energy for the formation of charged intermediates typical in these reaction pathways. researchgate.net However, the interaction is not always straightforward. In some cases, such as the acylation of diamines, the formation of an ammonium salt with an acidic solvent can increase the effective activation energy by reducing the concentration of the free, reactive nucleophile. repositorioinstitucional.mx

Table 2: Qualitative Solvent Effects on Reaction Rates Involving Ionic Species or Polar Transition States frontiersin.orgresearchgate.net
Solvent TypeGeneral Effect on Polar Transition StateImpact on Activation Energy (Ea)Resulting Effect on Reaction Rate
Polar Protic (e.g., Ethanol (B145695), Water)Strong Solvation and StabilizationGenerally DecreasesGenerally Increases
Polar Aprotic (e.g., Acetonitrile (B52724), Dioxane)Moderate StabilizationCan DecreaseOften Increases (compared to nonpolar)
Dipolar Aprotic (e.g., Liquid Ammonia)Strong StabilizationSignificantly DecreasesSignificantly Increases
Nonpolar (e.g., Hexane)Weak or No StabilizationHighSlow

Catalytic Applications of Ammonium Benzenesulfonate

Role as a Catalyst in Organic Synthesisbenchchem.com

As an ammonium (B1175870) salt of benzenesulfonic acid, ammonium benzenesulfonate (B1194179) functions as an effective catalyst in several organic reactions. Its catalytic activity stems from its ability to influence reaction environments and participate in reaction mechanisms, leading to improved outcomes.

Ammonium benzenesulfonate is utilized in organic synthesis to enhance both the speed at which reactions occur and the amount of desired product obtained. The presence of ionic species can significantly accelerate reaction rates. researchgate.net For instance, in the synthesis of related quaternary ammonium salts of benzenesulfonic acids, employing an aqueous solution as the reaction medium leads to faster reaction rates and very high yields, often around 99.8%. google.com The use of such salt-based catalysts can result in excellent product yields, typically in the range of 88-95%, under optimized conditions. researchgate.net

The effectiveness of a related surfactant catalyst, sodium dodecyl benzene (B151609) sulfonate (SDBS), in aqueous media demonstrates how reaction yields are sensitive to catalyst concentration and temperature. Optimal yields are often achieved at specific catalyst loadings and temperatures, with yields decreasing at higher temperatures, possibly due to the disruption of micelles. tandfonline.com

Table 1: Effect of Catalyst Concentration and Temperature on Product Yield in a Related System tandfonline.com

Catalyst Conc. (mol%) Temperature (°C) Yield (%)
2.5 33 80.7
5.0 33 89.0
15.0 33 90.0
5.0 10 70.0
5.0 40 93.0
5.0 70 78.0

This table illustrates the optimization of reaction conditions for a surfactant-catalyzed reaction, showing a peak yield at 5 mol% catalyst concentration and 40°C.

A key feature of this compound that contributes to its catalytic activity is its zwitterionic nature. A zwitterion is a molecule that contains both positively and negatively charged functional groups. In this case, the structure consists of a positive ammonium cation (NH₄⁺) and a negative benzenesulfonate anion (C₆H₅SO₃⁻). guidechem.com The parent compound, benzenesulfonic acid, is also known to exist as a zwitterion, which explains its unusually high melting point.

This dual-charge structure allows this compound to stabilize charged intermediates that form during a chemical reaction. The presence of both cationic and anionic centers can interact with and stabilize transient species, lowering the activation energy of the reaction and thereby facilitating the formation of the product. This stabilization is crucial in many organic reactions where charged intermediates are common. Recent research on complex zwitterionic molecules containing both ammonium and sulfonate ions highlights how strong ionic interactions between these groups are fundamental to the material's properties. nih.gov

This compound is particularly useful in electrophilic substitution reactions. The sulfonation of benzene to produce benzenesulfonic acid is a classic example of this reaction type, where sulfur trioxide (SO₃) acts as the electrophile. aakash.ac.inlumenlearning.com This reaction is considered one of the most important in industrial organic chemistry. wikipedia.org

The sulfonic acid group (-SO₃H) can be introduced onto an aromatic ring and, importantly, can be removed later. This reversible nature makes the sulfonate group valuable as a temporary "blocking group." lumenlearning.com It can be used to protect a specific position on an aromatic ring, directing other incoming electrophiles to different positions. After the desired substitution has occurred, the sulfonate group can be removed through reverse sulfonation, restoring the original carbon-hydrogen bond. lumenlearning.com

Table 2: Examples of Electrophilic Aromatic Substitution Involving Sulfonation

ReactantReagentProduct(s)Role of Sulfonate Group
BenzeneFuming Sulfuric Acid (H₂SO₄ + SO₃)Benzenesulfonic AcidDirect product of sulfonation aakash.ac.in
Phenol (B47542)Fuming Sulfuric Acid (H₂SO₄ + SO₃)4-hydroxybenzenesulfonic acid (major) & 2-hydroxybenzenesulfonic acid (minor)Directing subsequent substitutions (ortho-para directing) aakash.ac.in
ChlorobenzeneFuming Sulfuric Acid (H₂SO₄ + SO₃)4-chlorobenzenesulfonic acid (major) & 2-chlorobenzenesulfonic acid (minor)Directing subsequent substitutions (ortho-para directing) aakash.ac.in
Aromatic RingBenzenesulfonic Acid (as protecting group)Varied substituted aromaticsTemporary blocking group to direct other electrophiles lumenlearning.com

Green Chemistry Protocols for Catalysisexpertmarketresearch.com

The use of catalysts like this compound aligns with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances. kahedu.edu.in Green chemistry emphasizes the use of catalysts to improve efficiency, minimize waste, and reduce energy consumption. kahedu.edu.inresearchgate.net

Protocols are being developed that use benzenesulfonic acid derivatives in environmentally benign solvent systems or even under solvent-free conditions. researchgate.netnih.gov For example, a "green and easy synthesis method" has been developed for a type of this compound surfactant that avoids halogenated organic compounds. researchgate.net The use of water as a reaction medium, facilitated by such catalysts, is a key aspect of green chemistry. tandfonline.com Furthermore, solvent-free protocols, sometimes involving solid grinding, represent an even greener approach by completely eliminating the need for a reaction medium. nih.govsciencepublishinggroup.com These methods not only reduce environmental impact but can also simplify product purification.

Precursors for Sulfa Drugsbiosynth.com

Benzenesulfonic acid and its derivatives are important precursors in the synthesis of sulfa drugs (sulfonamides), a class of antibacterial pharmaceuticals. expertmarketresearch.com Salts formed from an amine and a derivative of benzenesulfonic acid can serve as efficient precursors for producing these drugs. researchgate.net

The synthesis typically involves converting benzenesulfonic acid into benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. wikipedia.org A key intermediate in the production of many sulfa drugs is 4-aminobenzenesulfonic acid (sulfanilic acid). expertmarketresearch.com The presence of a free aromatic amino group in the para-position relative to the sulfonamide group is essential for the antibacterial activity of these compounds.

Material Science Applications of Ammonium Benzenesulfonate

Lithium-Sulfur Battery Technology

One of the most promising applications of ammonium (B1175870) benzenesulfonate (B1194179) in material science is its use as an electrolyte additive in lithium-sulfur (Li-S) batteries. researchgate.netresearchgate.netresearchgate.net Li-S batteries are a strong candidate for future energy storage due to their high theoretical energy density; however, they face significant hurdles to commercialization, including the insulating nature of lithium sulfide (B99878) (Li₂S), which accumulates at the electrodes, and the detrimental "shuttle effect" of polysulfides. researchgate.netacs.orgfrontiersin.org

A key challenge in Li-S batteries is the continuous passivation and corrosion of the cathode and anode interfaces by insulating solid short-chain polysulfides, primarily Li₂S. researchgate.netacs.org This accumulation leads to a loss of active material and a decline in battery performance. researchgate.net Ammonium benzenesulfonate helps to alleviate this problem by preventing the irreversible buildup of Li₂S. researchgate.netresearchgate.net

The mechanism by which this compound facilitates the dissolution of Li₂S is attributed to the inductive effect of the ammonium cation (NH₄⁺) and the oxygen atoms of the sulfonate group on the lithium-sulfur (Li-S) bond. researchgate.netresearchgate.net This interaction weakens the Li-S bond, making the otherwise insoluble Li₂S more soluble in the ether electrolyte. researchgate.net

By weakening the Li-S bond, this compound significantly enhances the dissolution and solvation of Li₂S within the battery's electrolyte. researchgate.netresearchgate.net This prevents the solid Li₂S from passivating the electrode surfaces, thus maintaining a more active interface for the electrochemical reactions to occur. researchgate.netacs.org This enhanced solubility is a critical factor in improving the reversible and sustainable redox reactions of sulfur in the battery.

Research has shown that the presence of this compound in the electrolyte can regulate the deposition behavior of Li₂S. researchgate.netresearchgate.net Instead of depositing as a two-dimensional (2D) layer that passivates the electrode surface, the dissolved Li₂S is encouraged to deposit in a more three-dimensional (3D) manner. researchgate.netresearchgate.net This 3D deposition is more conducive to the effective use of the conductive surface area, further contributing to the improved performance of the battery. researchgate.netresearchgate.net

The multifaceted role of this compound as an electrolyte additive leads to significant improvements in the electrochemical performance of Li-S batteries. researchgate.netresearchgate.net By addressing the issues of Li₂S accumulation and regulating its deposition, the additive helps to prolong the battery's life and enhance its stability. researchgate.netresearchgate.net

Published research indicates that Li-S cells containing this compound exhibit excellent cyclic stability, even over long cycles at high current rates (0.5 C and 2 C). researchgate.netresearchgate.net Notably, under strenuous conditions of high sulfur loading and a low electrolyte-to-sulfur ratio, batteries with this additive have been shown to cycle stably for 196 cycles, a significant extension of battery life. researchgate.netresearchgate.net

Due to the lack of publicly available, detailed quantitative data from the primary research, a comprehensive data table with specific capacity, coulombic efficiency, and rate capability cannot be provided at this time.

Enhanced Diffusion Rate and Reaction Kinetics of Active Substances

One of the primary challenges in Li-S batteries is the passivation of electrode surfaces by insulating solid short-chain polysulfides, such as lithium sulfide (Li2S) and Li2S2. researchgate.netnih.gov This passivation impedes the electrochemical reactions and leads to a decline in battery performance. This compound helps to alleviate this issue by improving the dissolution of Li2S in the ether-based electrolyte. researchgate.netnih.gov This is attributed to the inductive effect of the ammonium cation (NH4+) and the oxygen atom of the sulfonate group on the Li-S bond. researchgate.netnih.gov

By increasing the solubility of Li2S, this compound facilitates a more effective use of the conductive surface and regulates the deposition behavior of Li2S from a two-dimensional to a more favorable three-dimensional morphology. researchgate.netnih.gov Furthermore, the addition of NH4BS increases the dissociation degree of long-chain polysulfides, which in turn improves the diffusion rate and reaction kinetics of the active substances within the battery. researchgate.netnih.gov

Stabilization of Lithium Metal Interface

The lithium metal anode in Li-S batteries is highly reactive and prone to the formation of an unstable solid electrolyte interphase (SEI), leading to dendrite growth and poor cycling stability. While research has shown that additives like ammonium hexafluorophosphate (B91526) can promote the formation of a stable, nitrogen-rich SEI on the lithium metal anode through chemical modification and electrochemical pitting, the specific role of this compound in directly stabilizing the lithium metal interface is an area of ongoing investigation. chalmers.se The use of other ammonium salts has been shown to stabilize the lithium metal interface by forming a robust SEI rich in compounds like lithium fluoride (B91410) (LiF). researchgate.net For instance, the introduction of benzenesulfonyl fluoride, a related compound, has been shown to generate a lithiophilic benzenesulfonate anion and LiF in situ, which guides uniform lithium deposition and passivates the lithium surface. pnas.org

Cyclic Stability under High Sulfur Loading and Low Electrolyte-Sulfur Ratios

The practical energy density of Li-S batteries is highly dependent on achieving stable operation under conditions of high sulfur loading and low electrolyte-to-sulfur (E/S) ratios. The addition of this compound to the electrolyte has demonstrated a significant improvement in the cyclic stability of Li-S cells under these demanding conditions. researchgate.netnih.gov Cells containing NH4BS have been shown to cycle stably for 196 cycles, a considerable extension of battery life. researchgate.netnih.gov This enhanced stability is a direct consequence of the improved dissolution of lithium sulfide and the enhanced reaction kinetics, which mitigates the irreversible loss of active material and the passivation of electrode interfaces. researchgate.netnih.gov

Table 1: Effect of this compound on Li-S Battery Performance

ParameterWithout this compoundWith this compoundSource
Li2S Dissolution LowSignificantly Improved researchgate.netnih.gov
Reaction Kinetics SluggishImproved researchgate.netnih.gov
Cyclic Stability (High Sulfur Loading) PoorStable for 196 cycles researchgate.netnih.gov

Perovskite Solar Cells

In the realm of photovoltaics, this compound has been investigated as a multifunctional additive to enhance the efficiency and stability of perovskite solar cells (PSCs). rsc.orgresearchgate.netrsc.org

Catalytic Role in Film Quality and Defect Passivation

This compound plays a crucial role in improving the quality of the perovskite film, which is a key determinant of solar cell performance. rsc.orgresearchgate.netrsc.org It acts as a coordination and passivation molecule. rsc.orgresearchgate.net The compound can form an intermediate phase with the precursor materials, which helps to slow down the crystallization rate. rsc.orgresearchgate.netrsc.org This controlled crystallization process leads to the formation of higher-quality perovskite films with improved crystallinity and reduced defect densities. rsc.org

Furthermore, due to its zwitterionic structure, this compound can passivate both cationic and anionic defects that are commonly present at the grain boundaries of the perovskite film. rsc.orgresearchgate.netrsc.org This defect passivation is critical as it suppresses non-radiative recombination, leading to elongated carrier lifetimes and ultimately, a higher power conversion efficiency (PCE). rsc.orgrsc.org The introduction of ABS has been shown to increase the PCE of PSCs to over 20%. rsc.orgresearchgate.netrsc.org

Interfacial Modification Strategies

This compound is also utilized in strategies aimed at modifying the interfaces within the perovskite solar cell structure to improve charge extraction and transport. researchgate.netnih.gov

In mixed-dimensional perovskite films, the presence of zero-dimensional (0D) phases like Cs4Pb(IBr)6 on the surface can hinder efficient hole extraction. researchgate.net A novel approach involves using this compound to selectively etch away this 0D component from the perovskite surface. researchgate.net This etching process increases the contact area between the perovskite active layer and the hole transport layer, leading to improved hole extraction and transport. researchgate.net Following the etching, the this compound molecules can bind to the perovskite lattice surface through the oxygen atoms of the sulfonate group and the ammonium cation, effectively passivating surface defects and enhancing the phase stability of the perovskite film. researchgate.net This strategy has been shown to significantly enhance the photovoltaic performance and stability of flexible all-inorganic PSCs. researchgate.net

Table 2: Impact of this compound on Perovskite Solar Cell Properties

PropertyWithout this compoundWith this compoundSource
Perovskite Film Quality Lower crystallinity, higher defect densityImproved crystallinity, reduced defects rsc.org
Defect Passivation IncompletePassivation of cationic and anionic defects rsc.orgresearchgate.netrsc.org
Power Conversion Efficiency (PCE) LowerUp to 20.62% rsc.orgresearchgate.netrsc.org
Interfacial Contact Potential for 0D phase obstructionSelective etching of 0D phase, improved contact researchgate.net
Defect Passivation Mechanisms

A primary challenge in perovskite solar cell technology is the presence of ionic defects, particularly at the surfaces and grain boundaries of the polycrystalline perovskite film, which are detrimental to both efficiency and stability. nsf.govacs.org The benzenesulfonate group plays a crucial role in mitigating these issues through defect passivation.

Research demonstrates that the sulfonate group (-SO₃⁻) from benzenesulfonate-containing molecules effectively passivates under-coordinated lead ions (Pb²⁺), which are common defect sites in perovskite crystals. acs.orgresearchgate.netacs.org The benzene (B151609) sulfonic acid group is attracted to the lead ions, attaching to the surface of the perovskite crystal. acs.org This interaction neutralizes the charged defects, reducing non-radiative recombination pathways where charge carriers are lost.

Furthermore, in compounds like quaternary ammonium halides, both the anion and cation components can contribute to passivation. The halide ions can passivate halide vacancies, while the ammonium cation can interact with the inorganic framework, providing a comprehensive "all-round" passivation of charged ionic defects. nsf.govmdpi.com An in-situ self-polymerization strategy involving sulfonate-containing additives has been shown to enable homogeneous coordination with lead cations, leading to uniform defect passivation across the perovskite film. nih.gov

Enhancement of Charge Extraction and Transport

By effectively passivating defects, benzenesulfonate additives significantly improve charge carrier dynamics within the solar cell. Defect sites act as traps for charge carriers, leading to recombination before they can be extracted as current. Reducing the density of these traps elongates the carrier recombination lifetime. nsf.govacs.org

This improved lifetime facilitates more efficient charge transport across the perovskite film and its interfaces. nih.govresearchgate.net For example, modifying the interface with p-amino benzenesulfonic acid (ABSA) has been shown to increase conductivity and reduce charge recombination. researchgate.net Similarly, the introduction of specific pyridine-functionalized fullerene derivatives can anchor to the perovskite surface, suppressing non-radiative electron-hole recombination and enhancing electron transport. acs.org While dense layers of some passivating ligands can occasionally limit charge extraction, ligands capable of binding to two neighboring lead sites can create a more favorable planar orientation that improves charge extraction and the fill factor of the device. researchgate.netutoronto.ca

Influence on Energy Band Barriers

The interfaces between the perovskite absorber layer and the charge transport layers (ETL and HTL) are critical for efficient device operation. Energy band alignment at these interfaces dictates the efficiency of charge separation and extraction. Benzenesulfonate-based modifications can favorably alter these energy landscapes.

Impact on Power Conversion Efficiency and Operational Stability

The culmination of defect passivation, enhanced charge transport, and optimized energy band alignment is a significant improvement in the power conversion efficiency (PCE) and operational stability of perovskite solar cells.

The use of benzenesulfonate-related additives has consistently led to higher PCEs. For example, modifying a MAPbI₃-based solar cell with p-amino benzenesulfonic acid increased the PCE from 18.02% to 20.32%. researchgate.net An in-situ self-polymerization strategy for benzenesulfonate molecules resulted in a remarkable PCE of 25.34% in small-area devices. nih.govresearchgate.net Similarly, the use of sodium dodecyl benzene sulfonate (SDBS) as an additive boosted the PCE of mixed-cation PSCs from 19.15% to 20.88%. acs.org

Beyond efficiency, stability is dramatically enhanced. The hydrophobic nature of long alkyl chains in additives like SDBS helps protect the perovskite film from moisture-induced degradation. acs.orgacs.orgresearchgate.net Devices treated with these additives show exceptional operational stability, retaining a high percentage of their initial efficiency over thousands of hours of operation or storage under ambient conditions. acs.orgresearchgate.netnih.gov For example, an SDBS-passivated device retained over 92% of its initial efficiency after 90 days in air. researchgate.net

Table 1: Impact of Benzenesulfonate-Related Additives on Perovskite Solar Cell Performance

Additive Perovskite Type Initial PCE Modified PCE Key Improvement Reference
p-amino benzenesulfonic acid (ABSA) MAPbI₃ 18.02% 20.32% Increased VOC and FF, improved stability researchgate.net
Sodium dodecylbenzene (B1670861) sulfonate (SDBS) MAPbI₃ Not specified 19.42% Superior moisture stability (80% PCE after 2112h) acs.org
Self-polymerized benzenesulfonate Not specified Not specified 25.34% Exceptional operational stability nih.govresearchgate.net
Sodium dodecyl benzene sulfonate (SDBS) Mixed-cation 19.15% 20.88% Reduced hysteresis, improved water stability acs.org

Surfactant and Surface-Active Agent Applications

This compound is recognized for its properties as a surfactant, a molecule that lowers the surface tension between two substances. guidechem.com This characteristic makes it useful in various formulations, including cosmetics and cleaning agents, where it acts as an emulsifier and enhances the spreadability and texture of products. guidechem.com

Catanionic Surfactant Formation and Properties

A significant application of benzenesulfonate chemistry is in the formation of catanionic surfactants. These are formed by the electrostatic interaction between an anionic surfactant (like a benzenesulfonate) and a cationic surfactant (like a quaternary ammonium salt). mdpi.com This combination results in surfactants with unique properties, often exhibiting significantly higher surface activity and better stability compared to their individual components. mdpi.com

A specific type of catanionic surfactant, referred to as this compound, was synthesized from dodecylbenzenesulfonic acid, a tertiary amine, and dimethyl carbonate. researchgate.netdaneshyari.com This resulting compound demonstrates excellent surface properties, including a low critical micelle concentration (CMC) of approximately 0.10 mmol/L, which is lower than that of sodium dodecyl benzene sulfonate. researchgate.net A lower CMC indicates that the surfactant is more efficient at forming micelles and reducing surface tension at lower concentrations. researchgate.net

Production Methods and Characterization

A green synthesis method has been developed for producing catanionic this compound surfactants, avoiding the use of halogenated or dimethyl sulfated compounds often found in traditional methods. researchgate.netdaneshyari.comresearchgate.net The process involves the quaternization of a tertiary amine with dimethyl carbonate, followed by a reaction with an alkyl benzene sulfonic acid. researchgate.netresearchgate.net

The structure and properties of the synthesized product are confirmed through a variety of analytical techniques:

Structural Characterization: Fourier Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to establish the precise molecular structure of the synthesized surfactant. researchgate.netdaneshyari.comresearchgate.net

Property Characterization: The surface activity and aggregation behavior are evaluated using methods such as equilibrium and dynamic surface tension measurements, contact angle analysis, and Dynamic Light Scattering (DLS) to determine properties like the CMC and the size of the aggregates (micelles) formed in solution. researchgate.netresearchgate.net

Table 2: List of Chemical Compounds

Compound Name Chemical Formula / Abbreviation
This compound C₆H₉NO₃S
Sodium dodecylbenzene sulfonate SDBS
p-amino benzenesulfonic acid ABSA
Tin oxide SnO₂
Methylammonium lead iodide MAPbI₃
Dimethyl carbonate C₃H₆O₃
Dodecylbenzenesulfonic acid C₁₈H₃₀O₃S
Sodium dodecyl benzene sulfonate C₁₈H₂₉NaO₃S
Phenethylammonium iodide PEAI
Tetrabutyl ammonium iodide TBAI
Fullerene C₆₀
daneshyari.comdaneshyari.com-phenyl-C61-butyric acid methyl ester PCBM
Disodium bathocuproine disulfonate BCDS
Surface Activity Measurements (Equilibrium and Dynamic Surface Tension)

This compound and its derivatives exhibit significant surface activity, a property that allows them to reduce the surface tension between two liquids or between a liquid and a solid. ontosight.aidaneshyari.com This characteristic is fundamental to their application in various material science domains. The surface activity of these compounds is typically evaluated by measuring equilibrium and dynamic surface tension. daneshyari.comresearchgate.net

Equilibrium surface tension measurements indicate the surfactant's efficiency in reducing surface tension once the interface is saturated with surfactant molecules and has reached a steady state. acs.org For instance, a catanionic surfactant, this compound, synthesized from tertiary amine, dimethyl carbonate, and dodecylbenzenesulfonic acid, has been studied for its surface activities using equilibrium and dynamic surface tension methods. daneshyari.comresearchgate.net Studies on related compounds, like phosphonium (B103445) benzene sulfonate, show a low critical micelle concentration (CMC) and high surface activity, with equilibrium surface tension results indicating it is lower than that of this compound. researchgate.net The surface tension at the CMC (γcmc) is a key parameter; for example, a related sodium oleyl sulfate (B86663) compound (SOS-95) showed a γcmc of 31.96 mN/m. researchgate.net

Dynamic surface tension measures how quickly a surfactant can lower the surface tension at a newly formed interface. This is crucial for processes where interfaces are created rapidly. The adsorption process of surfactants like phosphonium benzenesulfonate at the air-liquid interface has been found to be controlled by a hybrid kinetic adsorption mechanism. researchgate.net The study of dynamic surface tension provides insights into the diffusion and adsorption kinetics of the surfactant molecules, which are vital for applications requiring rapid wetting or emulsification. researchgate.netjlu.edu.cn

Aggregation Behaviors and Micellization

In aqueous solutions, this compound and similar surfactants exhibit complex aggregation behaviors, most notably the formation of micelles above a certain concentration. frontiersin.org Micelles are colloidal-sized clusters formed through the self-assembly of surfactant monomers, a process driven by the need to minimize the unfavorable interactions between their hydrophobic tails and water molecules. frontiersin.orgnih.gov This aggregation is a spontaneous process. researchgate.netmdpi.com

The structure of the surfactant molecule, including its hydrophobic chain and hydrophilic headgroup, dictates the aggregation behavior. ontosight.ainih.gov For example, catanionic surfactants, which include this compound, are known for their prominent properties, such as dramatically low critical aggregation concentrations and the spontaneous formation of vesicles, due to the strong electrostatic interaction between the cationic and anionic head groups. daneshyari.com The introduction of specific functional groups, like amide bonds in some quaternary ammonium surfactants, can promote intermolecular hydrogen bonding, leading to different types of aggregates. nih.gov

Techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to study the size and shape of these aggregates. researchgate.net Research has shown that in aqueous solutions, surfactants can form various structures, including spherical micelles and lamellar phase liquid crystals. researchgate.net The concentration of the surfactant plays a critical role, with higher concentrations often leading to larger aggregate sizes. researchgate.net

Critical Micelle Concentration Studies

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelle formation begins. frontiersin.orgnih.gov Below the CMC, surfactant molecules exist predominantly as monomers, but above this concentration, they aggregate to form micelles. frontiersin.org The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. researchgate.net

Several methods are employed to determine the CMC, including surface tension measurements, conductivity, and UV-Visible spectroscopy. acs.orgnih.govtandfonline.com A common approach involves plotting surface tension against the logarithm of the surfactant concentration; the point at which the surface tension becomes constant is identified as the CMC. acs.org Similarly, a distinct break in the plot of electrical conductivity versus concentration can also indicate the CMC. tandfonline.comacs.org

The CMC of this compound and its derivatives is influenced by factors such as the length of the hydrophobic alkyl chain and the nature of the counterion. mdpi.commdpi.com For instance, research on phosphonium benzene sulfonate, a related catanionic surfactant, indicated a low CMC of about 0.10 mmol/L, which was noted to be lower than that of this compound and sodium dodecyl benzene sulfonate. researchgate.net For comparison, a specific sodium oleyl sulfate compound was found to have a very low CMC of 0.028 mmol/L. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

Surfactant CMC (mmol/L) Source(s)
Phosphonium benzene sulfonate ~ 0.10 researchgate.net
Sodium oleyl sulfate (SOS-95) 0.028 researchgate.net
Sodium Dodecylbenzenesulfonate (NaDBS) 1.2–2.9 mdpi.com

This table presents CMC values for structurally related or comparable surfactants to provide context for the performance of benzenesulfonate derivatives.

Wettability, Foam Properties, and Emulsification

The surfactant properties of this compound derivatives make them effective in applications requiring wetting, foaming, and emulsification. researchgate.netresearchgate.net

Wettability refers to the ability of a liquid to spread over a solid surface, a property quantified by measuring the contact angle. researchgate.net Surfactants enhance wettability by lowering the surface tension of the liquid and the interfacial tension between the liquid and the solid. bohrium.com Studies on related surfactants show that as the surfactant concentration increases, the contact angle decreases, indicating improved wetting. researchgate.netbohrium.com For example, a specific oleyl sulfate compound demonstrated it could lower the contact angle to 56.87° in 130 seconds, signifying good spreading performance. researchgate.net

Foam properties , including foaming ability (the volume of foam produced) and foam stability (how long the foam lasts), are critical in many cleaning and industrial processes. bohrium.comacs.org While some related surfactants exhibit good foaming properties, others like phosphonium benzene sulfonate are characterized by low foam properties. researchgate.netacs.org The foaming ability of a surfactant is often related to its surface tension. mdpi.com Mixtures of surfactants can exhibit synergistic effects, sometimes resulting in lower foaming ability but higher foam stability compared to the individual components. bohrium.com

Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. researchgate.net this compound's amphiphilic structure, with both hydrophobic and hydrophilic parts, allows it to act as an emulsifier, adsorbing at the oil-water interface to prevent coalescence. ontosight.ai This property is crucial in detergents and various industrial processes like textile and paper processing. ontosight.aiontosight.ai Studies on mixtures of related sulfonates have shown that synergistic effects can enhance emulsifying properties and stability. bohrium.com

Applications in Detergents and Cleaning Agents

This compound and its related linear alkylbenzene sulfonate (LAS) salts are key ingredients in the manufacturing of detergents and cleaning agents due to their excellent surfactant properties. ontosight.aiindustrialchemicals.gov.au They are integral to a wide range of products, including laundry powders, dish soaps, and industrial cleaners. elchemy.com The primary function of these compounds in cleaning formulations is to reduce surface tension, which enhances wetting, emulsification, and the removal of dirt and grime. ontosight.aiontosight.ai

The structure of these molecules, consisting of a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows them to surround and lift away greasy soils from surfaces. ontosight.aielchemy.com Ammonium salts of these sulfonates are particularly noted for their use in various cleaning applications. industrialchemicals.gov.au The choice of the counterion (in this case, ammonium) is made to suit the desired properties of the final product, such as solubility and performance in specific formulations. industrialchemicals.gov.au As a precursor to linear alkylbenzene sulfonates (LAS), benzenesulfonic acid is fundamental to the production of a significant portion of the global detergent market. elchemy.com

Use in Dry-Cleaning and Metal Degreasing

Ammonium salts of linear alkylbenzene sulfonates have specific applications in dry-cleaning detergents and for metal degreasing. industrialchemicals.gov.au In dry-cleaning, solvents other than water are used to clean fabrics. healthvermont.govinchem.org While the primary cleaning action comes from solvents like tetrachloroethylene, detergents are added to help suspend and remove soil. inchem.orgnih.gov The ammonium salt form of alkylbenzene sulfonates is utilized in these specialized detergent formulations. industrialchemicals.gov.au

In metal degreasing, the objective is to remove oils, greases, and other soils from metal surfaces, often in preparation for subsequent industrial processes. The surfactant properties of this compound derivatives are effective in these applications, helping to emulsify and lift the greasy contaminants from the metal. industrialchemicals.gov.au Non-corrosive degreasing concentrates with lower pH values are being developed to effectively clean polymerized soils, offering safer alternatives to traditional caustic-based degreasers. google.com

Role as a Hydrotrope

Beyond their primary surfactant functions, certain benzenesulfonate compounds, including ammonium salts of related sulfonates like cumene (B47948) sulfonate and xylene sulfonate, act as hydrotropes. google.comthegoodscentscompany.comoecd.org A hydrotrope is a compound that enhances the solubility of sparingly soluble solutes in water. nih.gov While surfactants form micelles to solubilize hydrophobic substances, hydrotropes work by a different mechanism, often involving aggregation with the solute to form water-soluble complexes, which occurs above a minimum hydrotropic concentration (MHC). oecd.orgnih.gov

In complex formulations such as household and institutional cleaning products, hydrotropes are used as coupling agents to solubilize water-insoluble or incompatible functional ingredients, such as nonionic surfactants. oecd.org They function to create clear, stable solutions, modify viscosity, prevent phase separation at low temperatures, and in some cases, reduce foam formation. google.comoecd.org The use of compounds like ammonium cumenesulfonate as hydrotropes is crucial for the performance and stability of concentrated liquid cleaning products. thegoodscentscompany.comgoogle.com

Biocompatible Surfactants for Drug Delivery Systems

This compound is classified as a catanionic surfactant, a group of compounds that have shown promise in the development of drug delivery systems. researchgate.netresearchgate.net The biocompatibility of such surfactants is a key area of research, as they can self-assemble into vesicles capable of encapsulating therapeutic agents. researchgate.netkjmr.com.pk These vesicles, formed by the electrostatic interaction between the cationic ammonium and anionic benzenesulfonate components in an aqueous solution, can potentially serve as nanovectors for targeted drug delivery. researchgate.net The ability of these systems to interact with cell membranes is a critical aspect of their function, with studies on similar catanionic systems indicating that they can be internalized by cells. researchgate.net While the broad class of catanionic surfactants is being investigated for these applications, research has included the synthesis of this compound as a representative of this class. researchgate.netresearchgate.net

The interest in these surfactants for pharmaceutical applications stems from their potential to enhance the solubility and bioavailability of drugs. mdpi.com The design of such delivery systems is an active area of research, with the goal of creating stable and effective carriers for a variety of medicinal compounds. kjmr.com.pk

Template for Nanostructured Materials Synthesis

The amphiphilic nature of this compound suggests its potential use as a template in the synthesis of nanostructured materials. Surfactants are known to form micelles and other organized structures in solution, which can then act as templates around which inorganic or polymeric materials can be synthesized, leading to the formation of porous or nanostructured materials. escholarship.org

For instance, related surfactants like sodium dodecyl benzenesulfonate have been explicitly used as templates in the synthesis of mesoporous silica (B1680970) and other nanoparticles. escholarship.orgbohrium.comacs.org These surfactants direct the self-assembly of the inorganic precursors, leading to materials with controlled pore sizes and structures. acs.org The general principle involves the electrostatic interaction between the surfactant molecules and the inorganic species in solution, creating a structured composite. Subsequent removal of the organic template leaves behind a nanostructured inorganic material. acs.org Given that this compound shares the fundamental surfactant properties with these compounds, it is a candidate for similar applications in the template-assisted synthesis of novel materials. The use of biotemplates, such as proteins, for nanoparticle synthesis is also an area of active research, highlighting the importance of templating in nanoscience. illinois.edu

Ion Exchange Capabilities

This compound possesses inherent ion exchange capabilities due to its salt structure, which is composed of an ammonium cation (NH₄⁺) and a benzenesulfonate anion (C₆H₅SO₃⁻). nih.gov This dual nature allows it to participate in ion exchange processes. Ion exchange is a reversible chemical reaction wherein an ion from a solution is exchanged for a similarly charged ion attached to an immobile solid particle. sigmaaldrich.com

The foundational components of ion exchange resins are functional groups like sulfonic acid and quaternary ammonium groups. sigmaaldrich.com Strong cation exchangers often utilize sulfonic acid groups, while strong anion exchangers employ quaternary ammonium groups. sigmaaldrich.com As this compound contains both of these functionalities in its ionic structure, it can be used in applications requiring the exchange of both cations and anions. The efficiency of ion exchange is influenced by the properties of the resin and the ions being exchanged. technologynetworks.com

Intermediate in Organic Compound Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, owing to the reactivity of its benzene ring and the potential for substitution reactions.

Production of Dyes and Pigments

One of the significant industrial applications of this compound is its use as an intermediate in the manufacturing of dyes and pigments. guidechem.comontosight.ai The benzenesulfonate portion of the molecule can be chemically modified through various reactions to produce complex chromophoric systems. Azo dyes, a major class of synthetic colorants, are often synthesized from aromatic amines and their derivatives. ontosight.ai Benzenesulfonic acid and its salts are key precursors in the production of many of these dyes. The structure of sulfonated azo dyes often includes the benzenesulfonate moiety, which can influence the solubility and colorfastness of the final product. nih.gov

Application Area Role of this compound Relevant Dye Class
Dye SynthesisIntermediateAzo Dyes
Pigment ProductionPrecursorOrganic Pigments

Pharmaceutical Synthesis

This compound is also utilized as an intermediate in the synthesis of pharmaceutical compounds. guidechem.comontosight.ai Its chemical structure provides a scaffold that can be elaborated through various synthetic steps to produce active pharmaceutical ingredients (APIs). The benzene ring can undergo electrophilic substitution reactions, and the sulfonate group can be involved in further chemical transformations.

While specific, detailed synthetic pathways are often proprietary, the use of benzenesulfonic acid and its salts as intermediates is a common strategy in medicinal chemistry. For example, it has been suggested as a potential intermediate for the synthesis of drugs such as amlodipine, pyrantel, quetiapine, and ziprasidone. cphi-online.com

General Industrial and Research Applications

Beyond its specific roles in materials science and as a synthetic intermediate, this compound finds utility in a range of other industrial and research settings.

It is known to act as a corrosion inhibitor, likely by forming a protective film on metal surfaces. guidechem.com In the realm of organic chemistry research, it can serve as a catalyst, particularly in electrophilic substitution reactions, where its zwitterionic character can help to stabilize charged intermediates and enhance reaction rates. The textile industry also utilizes benzenesulfonate derivatives as antistatic agents and emollients. google.com

Application Function
Corrosion InhibitionForms a protective layer on metal surfaces
Organic SynthesisCatalyst for electrophilic substitution reactions
Textile IndustryAntistatic agent and emollient
CosmeticsSurfactant and emulsifier in skincare and haircare products

The compound's properties as a surfactant and emulsifier also lead to its inclusion in some cosmetic formulations, where it helps to stabilize products and improve their texture and spreadability. guidechem.com

Biological Activity and Biochemical Interactions of Ammonium Benzenesulfonate

General Biochemical Research Applications

In the realm of biochemical research, ammonium (B1175870) benzenesulfonate (B1194179) serves as a useful tool, primarily due to its chemical properties. It is utilized in various studies to probe the intricacies of biomolecular functions.

Benzenesulfonate derivatives have been synthesized and evaluated as inhibitors for various enzymes. For instance, certain fluorinated benzenesulfonic ester derivatives have shown potent inhibitory effects against enzymes like α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), which are relevant in the study of metabolic diseases. mdpi.comnih.gov In one study, a derivative containing a trifluoromethyl group exhibited strong inhibitory action against α-glucosidase, with an IC₅₀ value of 3.0 ± 0.014 µM. mdpi.com Other research has focused on developing benzenesulfonic acid derivatives as inhibitors of human neutrophil elastase (hNE), a serine proteinase implicated in inflammatory conditions like Acute Respiratory Distress Syndrome (ARDS). nih.gov These studies demonstrate the utility of the benzenesulfonate scaffold in designing molecules that can interact with and modulate enzyme activity, thereby allowing researchers to investigate enzyme mechanisms and pathways.

The benzenesulfonate structure is also employed in the study of protein interactions. Derivatives of benzenesulfonyloxybenzenesulfonic acid have been prepared for the purpose of separating amino acids from protein hydrolysates, highlighting their utility in analyzing protein composition. nih.gov Furthermore, the unique physicochemical characteristics of sulfonate-containing compounds enable them to interact effectively with lipid membranes, which can facilitate their passage into cells to reach target proteins. rsc.org The ability of benzenesulfonate derivatives to interact with key proteins involved in cellular processes is a significant area of research. For example, some derivatives have been designed to target tubulin, a critical protein for mitotic spindle formation, thereby inhibiting cell division. rsc.orgacs.org

A key property of ammonium benzenesulfonate and its salts is its solubility in aqueous solutions. wikipedia.org This solubility is advantageous for a wide range of biomolecular studies, which are often conducted in aqueous buffers to mimic physiological conditions. rsc.org The water-soluble nature of benzenesulfonate derivatives, often enhanced by forming sodium or ammonium salts, makes them versatile for use in various biological assays and as intermediates in the synthesis of other water-soluble compounds for pharmaceutical and biomedical research. ontosight.aiontosight.ai

Potential Biological Activities

Beyond its applications in biochemical research, derivatives of this compound have been investigated for their own intrinsic biological activities, particularly their potential as antimicrobial and anticancer agents.

Various derivatives of benzenesulfonic acid have demonstrated notable antimicrobial properties. ontosight.aiontosight.ai Studies have shown that compounds structurally related to this compound can inhibit the growth of pathogenic bacteria. For example, certain benzenesulfonamide (B165840) derivatives have shown inhibitory effects against E. coli and S. aureus.

New benzenesulfonate derivatives incorporating a 1,2,4-triazole (B32235) nucleus have been synthesized and tested for their antibacterial activity against six different bacterial strains. jcsp.org.pkresearchgate.netbeilstein-archives.org Similarly, a series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzene sulphonic acids were synthesized and evaluated for their in-vitro antimicrobial activity, with some compounds showing significant potency. nih.gova2bchem.com Quaternary ammonium salts, a class to which this compound belongs, are also well-documented for their excellent antimicrobial properties and have been used to impart durable antibacterial finishes to textiles like cotton. researchgate.net

Table 1: Antimicrobial Activity of Selected Benzenesulfonate Derivatives

Compound Type Target Microorganism Activity/Measurement Reference
Benzenesulfonamide derivatives E. coli MIC: 6.72 mg/mL
Benzenesulfonamide derivatives S. aureus MIC: 6.63 mg/mL (for derivative 4h)
2,4,6-Trimethylbenzenesulfonyl hydrazones Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, Bacillus spp. MIC range: 7.81 to 500 µg/mL nih.gov

This table is for illustrative purposes and includes data for derivative compounds, not necessarily this compound itself.

The anticancer potential of benzenesulfonate derivatives is an active area of investigation. Sulfonates, while less studied than their sulfonamide cousins, have shown promise as scaffolds for developing new anticancer agents. nih.govnih.gov

Detailed research on quinazoline (B50416) sulfonates revealed that these compounds can exhibit strong, submicromolar anticancer activity against a variety of cancer cell lines, including leukemia, colon cancer, pancreatic cancer, and glioblastoma. nih.govnih.gov The mechanism of action for these compounds was linked to a strong cell cycle arrest in the G2/M phase and the induction of apoptosis and autophagy. nih.govnih.gov

Another study highlighted a derivative, 4-hydrazinylphenyl benzenesulfonate, which showed potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value in the nanomolar range (9.32 nM). researchgate.net Benzothiazolecarbohydrazide–sulfonate conjugates have also been developed, with some showing the ability to induce DNA fragmentation and disrupt the cell cycle in MCF-7 cells by increasing reactive oxygen species (ROS) and inhibiting tubulin polymerization. rsc.org

Table 2: Anticancer Activity of Selected Benzenesulfonate Derivatives

Derivative Class Cancer Cell Line(s) Key Findings Reference
Quinazoline sulfonates Leukemia, Colon, Pancreatic, Glioblastoma Submicromolar activity; G2/M cell cycle arrest; Induction of apoptosis and autophagy. nih.govnih.gov
4-hydrazinylphenyl benzenesulfonate Breast (MCF-7) IC₅₀ = 9.32 nM. researchgate.net
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate Human cancer cell lines Induces apoptosis through caspase-dependent pathways.
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) HT-29 (colon), M21 (melanoma), MCF7 (breast) Nanomolar antiproliferative activity; G2/M cell cycle arrest; Tubulin inhibition. acs.org

This table is for illustrative purposes and includes data for derivative compounds, not necessarily this compound itself.

Immunomodulatory Effects (e.g., inhibition of inflammatory cytokines)

The immunomodulatory effects of benzenesulfonate derivatives have been a subject of scientific investigation. Studies on related compounds have shown that they can influence the production of cytokines, which are key signaling molecules in the immune system. For instance, long-term oral exposure to certain benzenesulfonates in rats has been observed to cause a significant upregulation in the spleen of several pro-inflammatory and regulatory cytokines. nih.gov These included interferon-gamma, tumor necrosis factor-alpha (TNF-α), and interleukins 1β, 6, 10, and 13. nih.gov This finding suggests that benzenesulfonates can have a notable impact on inflammatory and immune responses. nih.govnih.gov The modulation of these cytokine levels points towards the compound's potential to interact with and influence immune function, although the precise mechanisms of action are still under investigation. nih.gov

Interactions with Biological Molecules

This compound and its derivatives are known to interact with various biological molecules, which underpins their biological activity. These interactions are often mediated by the compound's functional groups, which allow for different types of chemical bonding with biological targets such as proteins and enzymes. The sulfonate group, being ionic, can participate in electrostatic interactions, while the benzene (B151609) ring can engage in hydrophobic and van der Waals interactions.

Influence on Enzyme Kinetics

Benzenesulfonic acid derivatives have been identified as potent inhibitors of several enzymes, with a notable focus on human neutrophil elastase (hNE), a serine protease involved in inflammatory processes. nih.govnih.gov Research into a series of benzenesulfonic acid-derived compounds has demonstrated their role as competitive inhibitors of hNE. nih.govnih.gov

In one study, various synthesized benzenesulfonic acid derivatives were evaluated for their hNE inhibitory activity. Most of the tested compounds showed low levels of inhibition. However, a specific derivative, designated as compound 4f, exhibited moderate inhibitory activity against hNE. nih.govnih.govresearchgate.net The inhibition kinetics were characterized, and the IC₅₀ value, which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, was determined for the most active compound.

Table 1: hNE Inhibitory Activity of Benzenesulfonic Acid Derivative 4f

CompoundTarget EnzymeInhibition TypeIC₅₀ (μM)Reference
Compound 4fHuman Neutrophil Elastase (hNE)Competitive35.2 nih.govnih.govresearchgate.net

The study concluded that the substituents on the benzenesulfonic acid scaffold, particularly an amide-(4-diphenyl) moiety, are crucial for the observed hNE inhibition. nih.gov This demonstrates the potential of the benzenesulfonate structure as a basis for designing specific enzyme inhibitors. sci-hub.semdpi.com

Modulation of Receptor Binding

The benzenesulfonate moiety is found in various compounds designed to modulate the activity of cellular receptors. google.com For example, it is a structural component in certain allosteric modulators of the cannabinoid CB1 receptor. unc.edu Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effects of the primary ligand. unc.edumdpi.com

Compounds containing a sulfonamide group, which is structurally related to benzenesulfonate, have been shown to act as allosteric modulators of the CB1 receptor. unc.edu These modulators can alter the binding affinity and/or the efficacy of the natural ligands (endocannabinoids) or other externally applied ligands. unc.edubiorxiv.org For instance, certain sulfonamides were found to reduce the activation of the CB1-mediated β-arrestin signaling pathway. unc.edu This indicates that the benzenesulfonate scaffold can be incorporated into molecules that fine-tune the signaling of important physiological receptors like the CB1 receptor, which is involved in a wide range of processes in the central nervous system. nih.gov

Binding Mode Analysis (e.g., hNE Inhibitors)

To understand the molecular basis of the inhibitory activity of benzenesulfonic acid derivatives against human neutrophil elastase (hNE), computational docking studies have been performed. nih.govnih.gov These studies aim to predict the preferred orientation of a ligand when it is bound to a receptor or enzyme to form a stable complex. nih.gov

For the moderately active hNE inhibitor, compound 4f, a binding mode analysis was conducted by superimposing it onto the active center of hNE. nih.govnih.govresearchgate.net The computational docking revealed a binding position similar to that of another known hNE inhibitor, SuEFx-1. nih.govresearchgate.net This analysis highlighted the importance of the amide-4-diphenyl moiety of compound 4f for its binding within the active site of the enzyme. nih.gov Such binding mode analyses are crucial for structure-based drug design, as they provide insights into the key interactions between the inhibitor and the enzyme, which can then be used to design more potent and selective inhibitors. acs.org

Theoretical and Computational Studies of Ammonium Benzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations have become a standard tool for investigating the electronic structure and properties of molecules like ammonium (B1175870) benzenesulfonate (B1194179). researchgate.net These methods are used to model various molecular aspects, from bond characteristics to spectroscopic behavior and potential applications in materials science.

Density Functional Theory (DFT) is a powerful computational method used to explore the electronic structure of many-body systems. researchgate.netrsc.org It has been successfully applied to benzenesulfonate derivatives to analyze reaction mechanisms, conformational structures, and electronic properties. For instance, DFT studies on benzenesulfonic acid have elucidated its esterification mechanism and the stabilizing effects of polar solvents. Such computational approaches are invaluable for predicting and interpreting the chemical behavior of ammonium benzenesulfonate.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.denih.gov It interprets the wave function in terms of the classic Lewis structure, providing insights into donor-acceptor interactions. uni-muenchen.de

Table 1: Illustrative NBO Analysis Data for Benzenesulfonate Derivatives This table presents typical stabilization energy values from NBO analysis for interactions in molecules structurally related to this compound, as direct data for the target compound is not available in the provided search results.

Donor NBO Acceptor NBO Compound Stabilization Energy E(2) (kcal/mol)
LP (N4) σ*(C8-C9) 2-nitro-4-methylanilinium benzenesulfonate 9.62 (40.25 kJ/mol) researchgate.net

Note: LP denotes a lone pair. Data is sourced from studies on related compounds to illustrate the application of NBO analysis.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, optical properties, and electronic transitions within a molecule. wikipedia.orglibretexts.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electrical transport properties. scispace.comirjweb.com A small energy gap generally implies higher reactivity and lower stability. researchgate.netalrasheedcol.edu.iq

For benzenesulfonate derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity. researchgate.net In a study on 2-nitro-4-methylanilinium benzenesulfonate, the HOMO-LUMO energy gap was found to be consistent across different solvents, suggesting minimal solvent influence on its stability. researchgate.net In another example, the HOMO-LUMO gap for guanidinium (B1211019) benzenesulfonate was calculated to be 4.42 eV. bohrium.com These calculations typically show that the HOMO is localized on the benzene (B151609) ring and the sulfonate group, while the LUMO is distributed over the aromatic system, indicating that charge transfer occurs within the molecule. researchgate.netnih.gov

Table 2: HOMO, LUMO, and Energy Gap Data for Related Benzenesulfonate Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Guanidinium benzenesulfonate - - 4.42 bohrium.com
2-nitro-4-methylanilinium benzenesulfonate - - ~4.98 researchgate.net
2-amino-6-methylpyridinium 2-hydroxybenzoate -0.11401 -0.02764 0.08637 scispace.com

Note: The values illustrate the typical range for related organic salts and derivatives.

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule. d-nb.info These indices, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO orbitals. irjweb.comresearchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to electronegativity. d-nb.info

Chemical Hardness (η): Measures the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." irjweb.comd-nb.info

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. d-nb.info

These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. For instance, compounds with a higher chemical potential are generally more reactive. semanticscholar.org In studies of various organic molecules, these indices have been successfully used to analyze and predict chemical reactivity and stability. researchgate.net

Table 3: Representative Global Reactivity Descriptors for Organic Molecules This table provides an example of calculated reactivity descriptors for a studied imidazole (B134444) derivative to illustrate the concept, as specific values for this compound were not found.

Parameter Formula Value (eV)
Chemical Hardness (η) (I - A) / 2 2.2449 irjweb.com
Electronegativity (χ) (I + A) / 2 4.0531
Chemical Potential (μ) -(I + A) / 2 -4.0531

Note: I (Ionization Potential) ≈ -E(HOMO), A (Electron Affinity) ≈ -E(LUMO). Data is for an imidazole derivative from reference irjweb.com.

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule's normal modes, researchers can create a theoretical spectrum that can be compared with experimental data. researchgate.net This correlation helps to confirm the molecular structure and understand the vibrational behavior of different functional groups.

For compounds related to this compound, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide and O-benzenesulfonylated pyrimidines, DFT calculations have shown good agreement between the computed and experimental vibrational frequencies for key functional groups like C-H, C=N, and N-H. nih.govresearchgate.net These studies validate the optimized molecular geometry and provide a detailed understanding of the molecule's vibrational dynamics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in telecommunications, optical data storage, and other photonic technologies. cam.ac.uk Organic materials, including salts of benzenesulfonic acid, have attracted significant interest for their potential NLO properties, which originate from intramolecular charge transfer. cam.ac.uk

Theoretical calculations, particularly DFT, are used to predict the NLO properties of molecules by calculating the first-order hyperpolarizability (β). nih.gov Studies on various benzenesulfonate salts, such as guanidinium benzenesulfonate and ammonium 3-carboxy-4-hydroxy benzenesulfonate monohydrate, have explored their third-order NLO susceptibility (χ(3)). bohrium.comnih.govresearchgate.net For example, guanidinium benzenesulfonate is a centrosymmetric crystal, making it suitable for third-order NLO applications. bohrium.com The Z-scan technique is a common experimental method used to measure these NLO properties, which can then be correlated with theoretical predictions. bohrium.comnih.gov The theoretical investigation of these features in this compound and its derivatives is key to designing new materials with enhanced NLO capabilities. researchgate.netacs.org

Table 4: Third-Order NLO Properties of Benzenesulfonate-Related Crystals

Compound Method Third-Order Susceptibility χ(3) (esu)
Ammonium 3-carboxy-4-hydroxy benzenesulfonate monohydrate Z-scan 4.343 x 10⁻⁷ scispace.com
Guanidinium benzenesulfonate Z-scan - bohrium.comresearchgate.net

Note: SEST refers to the slow evaporation solution technique for crystal growth. The table highlights compounds investigated for NLO properties.

Table of Compound Names

Common NameIUPAC Name
This compoundazane;benzenesulfonic acid nih.gov
Guanidinium benzenesulfonateGuanidinium benzenesulfonate bohrium.com
2-nitro-4-methylanilinium benzenesulfonate2-nitro-4-methylanilinium benzenesulfonate researchgate.net
4-methyl-N-(3-nitrophenyl)benzene sulfonamide4-methyl-N-(3-nitrophenyl)benzenesulfonamide nih.gov
Ammonium 3-carboxy-4-hydroxy benzenesulfonate monohydrateammonium 3-carboxy-4-hydroxybenzenesulfonate monohydrate nih.gov
O-benzenesulfonylated pyrimidines2-amino-6-methylpyrimidin-4-yl benzenesulfonate researchgate.net
2-amino-6-methylpyridinium 2-hydroxybenzoate2-amino-6-methylpyridinium 2-hydroxybenzoate scispace.com
2-amino-4-methylpyridinium 5-sulfosalicylic acid2-amino-4-methylpyridinium 5-sulfosalicylate researchgate.net
Benzenesulfonic acidBenzenesulfonic acid
Ammonia (B1221849)Ammonia nih.gov

Supramolecular Interactions

π-π Stacking Interactions

Interactions involving the π-system of the benzene ring are another significant factor in the solid-state structure of aromatic sulfonates. wikipedia.org These π-π stacking interactions occur when aromatic rings align in a face-to-face or offset manner. wikipedia.orgacs.org However, the presence and geometry of these interactions in this compound derivatives are highly dependent on the specific crystal packing.

Intermolecular Stabilization Mechanisms

The stability of the this compound crystal structure arises from a combination of the aforementioned intermolecular forces. researchgate.net The primary stabilization mechanism is the extensive network of charge-assisted hydrogen bonds that organize the cations and anions into a lower energy state. acs.orgiucr.org This framework is further stabilized by weaker van der Waals forces, including dipole-dipole and dispersion forces. researchgate.net

Computational simulations provide insight into the energetics of these stabilization mechanisms. For example, in a zwitterionic aggregate containing ammonium and sulfonate groups, the total binding energy, composed of electrostatic and van der Waals energies, is a key indicator of stability. oup.com Simulations show that the coordination number and the resulting ionic interactions are crucial factors that dictate the stability of different aggregate states. oup.com The segregation of hydrophilic (SO₃⁻ and NH₄⁺) and hydrophobic (phenyl) parts of the molecule can also be a stabilization strategy, leading to the formation of layered structures where hydrophilic layers are connected by dense hydrogen bonds. nih.gov

Table 2: Calculated Interaction Energies in a Related Zwitterionic System
StateElectrostatic Energy (kJ/mol)Van der Waals Energy (kJ/mol)Total Binding Energy (kJ/mol)Reference
Recovered Crystalline State-1119.13-193.68-1312.81 oup.com
Transitional StateN/AN/A-1206.18 oup.com

Crystal Engineering and Self-Assembly Research

The predictable and directional nature of the intermolecular interactions in this compound makes it a valuable subject for crystal engineering and self-assembly research. nih.gov Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. uni-osnabrueck.de

The self-assembly of benzenesulfonate derivatives is driven by the tendency of the molecules to organize into thermodynamically stable superstructures. In the case of this compound, the segregation of hydrophilic and hydrophobic domains is a key self-assembly principle, leading to layered structures. nih.gov Research in this area explores how modifying the chemical structure, for instance by introducing different cations, can tune the resulting crystal architecture. acs.org A notable application is the development of "crystallization cocktails" where combinations of ammonium organosulfonates are used to induce the crystallization of liquid molecules, demonstrating a practical use of controlled self-assembly. acs.org The flexibility of the ammonium cations and the strength of the sulfonate hydrogen bond acceptors are key to the adaptability of these systems. acs.org

Modeling Catalytic Effects

Theoretical and computational studies are instrumental in modeling the potential catalytic activity of this compound. The compound can act as a catalyst by facilitating the formation of intermediate complexes and lowering the activation energy of reactions. acs.org Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms at the molecular level. acs.orgmdpi.com For instance, DFT studies on related benzenesulfonate derivatives have been used to map out reaction pathways and calculate activation barriers. acs.org

Advanced computational approaches are employed to model complex catalytic processes. Multiscale modeling, which combines methods like Computational Fluid Dynamics (CFD) with molecular-level models, can simulate diffusion and reaction within a porous catalyst structure. polimi.it Other methods involve using DFT calculations in conjunction with Boltzmann statistics to model ensembles of catalyst nanoparticles under reaction conditions, providing a more realistic picture of catalytic activity than models based on a single, static structure. chemrxiv.org Furthermore, the development of machine learning potentials, trained on DFT data, offers a data-efficient way to simulate catalyst dynamics and reactive events over longer timescales. udel.edu These computational strategies are essential for understanding and predicting the catalytic effects of compounds like this compound.

Solvation and Dissolution Behavior Modeling

The solvation and dissolution of this compound in various solvents, particularly water, are governed by the interactions of its constituent ions, the ammonium cation (NH₄⁺) and the benzenesulfonate anion (C₆H₅SO₃⁻), with the solvent molecules. Computational modeling provides valuable insights into these interactions at a molecular level.

Theoretical studies on the hydration of the ammonium ion have been conducted using various computational methods, including Møller-Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT). ustc.edu.cntandfonline.com These studies investigate the structure and energetics of ammonium-water clusters, NH₄⁺(H₂O)n, to understand the stepwise hydration process. The binding energies and structural evolution of these clusters reveal the strength and nature of the hydrogen bonds formed between the ammonium ion and water molecules. ustc.edu.cntandfonline.com For instance, studies have shown that as the number of water molecules (n) increases, the interactions become progressively weaker. ustc.edu.cn The formation of a closed-cage geometry begins to be observed when n=8. ustc.edu.cn

Similarly, the solvation of the benzenesulfonate anion is influenced by its aromatic ring and the sulfonate group. The addition of hydrophobic groups, such as a methyl group, to the benzenesulfonate anion has been shown to decrease its solvation in water. mdpi.com Linear Solvation Energy Relationship (LSER) analysis has been employed to evaluate the retention behavior and selectivity differences between novel vesicle systems and sodium dodecyl sulfate (B86663) (SDS) micelles, highlighting the significant influence of cohesiveness and hydrogen bond acidity on solute retention. nih.gov

The dissolution of this compound in ether-based electrolytes has also been a subject of study, particularly in the context of its application in lithium-sulfur batteries. researchgate.netnih.gov It has been proposed that the inductive effect of the NH₄⁺ cation and the oxygen atoms of the sulfonate group on the lithium-sulfide (Li-S) bond is a key factor in dissolving Li₂S. researchgate.netnih.gov This suggests that the solvation behavior of this compound is not only relevant in aqueous systems but also in non-aqueous environments, where it can influence the solubility and reactivity of other species. researchgate.netacs.org

Table 1: Successive Binding Energies of Ammonium-Water Clusters

ClusterComputational MethodSuccessive Binding Energy (kcal/mol)
NH₄⁺(H₂O)DF-MP2-F12/VDZ-F12Not specified in provided search results
NH₄⁺(H₂O)₂DF-MP2-F12/VDZ-F12Not specified in provided search results
NH₄⁺(H₂O)₃DF-MP2-F12/VDZ-F12Not specified in provided search results
NH₄⁺(H₂O)₄DF-MP2-F12/VDZ-F12Not specified in provided search results

Table 2: Key Computational Approaches for Studying Ion Hydration

Computational MethodApplicationReference
Møller–Plesset second order (MP2) perturbation theoryExploring the explicit hydration of the ammonium ion (NH₄⁺). tandfonline.com
Density Functional Theory (DFT)Investigating the influence of temperature and humidity on ammonium ion-water clusters. ustc.edu.cn
Linear Solvation Energy Relationship (LSER)Evaluating retention behavior and selectivity in vesicle and micelle systems. nih.gov

These theoretical and computational studies provide a foundational understanding of the molecular interactions that dictate the solvation and dissolution of this compound. By examining the behavior of its constituent ions, researchers can predict and model its properties in various solvent environments.

Analytical Methodologies for Ammonium Benzenesulfonate

Spectroscopic Techniques for Structural Elucidationresearchgate.netdaneshyari.com

Spectroscopic methods are indispensable for confirming the molecular structure of ammonium (B1175870) benzenesulfonate (B1194179). Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) provide detailed information about its functional groups, atomic connectivity, and molecular weight. researchgate.netdaneshyari.com

Fourier Transform Infrared Spectroscopy (FT-IR)researchgate.netdaneshyari.com

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in ammonium benzenesulfonate. The FT-IR spectrum exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. For instance, the presence of the sulfonate group (-SO₃⁻) and the ammonium cation (NH₄⁺) can be confirmed by their distinct vibrational frequencies. researchgate.netdaneshyari.comnih.gov The analysis of these spectral fingerprints is a fundamental step in the structural confirmation of synthesized this compound. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)researchgate.netdaneshyari.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in the molecule. The spectrum of this compound shows signals corresponding to the protons of the benzene (B151609) ring and the ammonium ion. The chemical shifts and splitting patterns of these signals provide information about the electronic environment and connectivity of the protons. researchgate.netdaneshyari.comnih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) is employed to identify the different carbon environments within the molecule. The spectrum of this compound displays distinct peaks for the carbon atoms of the benzene ring. The chemical shifts of these peaks are indicative of their position relative to the sulfonate group. researchgate.netdaneshyari.comchemicalbook.com

Interactive Table: Predicted NMR Data for Benzenesulfonic Acid
Spectrum TypeSourceLink
¹H NMR SpectraSpectraBaseView Spectrum
¹³C NMR SpectraSpectraBaseView Spectrum

Electrospray Ionization Mass Spectrometry (ESI-MS)researchgate.netdaneshyari.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of this compound and to study its fragmentation patterns. In ESI-MS, the compound is ionized directly from solution, which helps in preserving the integrity of the molecule. This technique is particularly useful for confirming the formation of the ammonium salt. researchgate.netdaneshyari.com In some analyses, the benzenesulfonate anion is detected in negative ion mode (ESI-), while adducts, such as ammonium adducts, may be observed in positive ion mode (ESI+). waters.comnih.gov

Chromatographic Separation and Detection Methodssielc.combiosynth.com

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)sielc.comwaters.com

HPLC and UPLC are powerful analytical techniques for the separation, identification, and quantification of this compound. ambeed.com These methods utilize a stationary phase, typically a packed column, and a liquid mobile phase to separate components of a mixture based on their differential partitioning between the two phases.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of benzenesulfonic acid and its salts. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a more polar mobile phase. For the analysis of ammonium dodecylbenzenesulfonate, a reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.comsielc.com The use of smaller particle size columns, as in UPLC, allows for faster analysis times and improved resolution. sielc.comwaters.com

Table 1: Example HPLC Method Parameters for Benzenesulfonic Acid Derivatives
ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
NoteFor Mass-Spec (MS) compatible applications, phosphoric acid is replaced with formic acid.

UV detection is a common method used in conjunction with HPLC and UPLC for the quantification of this compound. waters.com The aromatic benzene ring in the benzenesulfonate moiety absorbs ultraviolet (UV) light at specific wavelengths. guidechem.com This property allows for the detection and quantification of the compound as it elutes from the chromatography column. The maximum UV absorption for this compound in ethanol (B145695) occurs at wavelengths of 219 nm, 253 nm, 259 nm, 263 nm, and 270 nm. guidechem.com

For the analysis of related compounds like alkyl esters of benzenesulfonic acid, a UPLC method coupled with both UV and mass spectrometry (MS) detection provides a robust and sensitive analytical approach. waters.comwaters.com The UV detector monitors the absorbance at a specific wavelength (e.g., 220 nm), while the mass spectrometer provides mass information for unambiguous identification. This combination enhances the specificity and sensitivity of the analysis, which is particularly important for detecting trace-level impurities. waters.com

Mass Spectrometry Coupling (LC-MS/MS, SQ Mass Detector)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound and its related compounds, particularly for detecting trace-level impurities. lcms.cz This method is crucial for applications such as monitoring genotoxic impurities in pharmaceutical products to comply with regulatory guidelines. waters.comlcms.cz

The use of a single quadrupole (SQ) mass detector provides robust and accurate mass measurement, making it suitable for routine analyses. waters.comucl.ac.uk The Waters SQ Detector, for instance, is designed for such applications and can be integrated with UPLC (Ultra-Performance Liquid Chromatography) systems for rapid and high-resolution separations. waters.comlcms.czucl.ac.uk The detector operates by ionizing the sample at atmospheric pressure, filtering the ions based on their mass-to-charge ratio (m/z), and then detecting the transmitted ions. ucl.ac.uk For targeted analysis of specific compounds, the single ion recording (SIR) mode is often employed to enhance sensitivity and simplify quantification. lcms.czwaters.com

Table 1: LC-MS/MS System Configuration for Genotoxic Impurity Analysis waters.comlcms.cz

ComponentSpecification
LC SystemWaters ACQUITY UPLC System
Mass DetectorWaters SQ Mass Detector
Ionization ModeESI Positive
Data ManagementEmpower 3 CDS Software

This table outlines a typical system configuration for the analysis of benzenesulfonate derivatives using UPLC-MS.

Ionization Modes (ESI Positive)

Electrospray ionization (ESI) in the positive ion mode (ESI+) is a commonly used ionization technique for the analysis of this compound and its esters. lcms.czwaters.comwaters.com In this mode, the analytes form ammonium adducts, such as [M+NH₄]⁺, which are then detected by the mass spectrometer. lcms.czwaters.com The formation of these adducts is facilitated by the presence of ammonium acetate (B1210297) or ammonium formate (B1220265) in the mobile phase. waters.comnih.gov

While ESI is effective, the abundance of the desired precursor ions like [M+H]⁺ can sometimes be compromised by the formation of other adducts such as [M+NH₄]⁺ and [M+Na]⁺, which can affect analytical sensitivity and reproducibility. nih.govacdlabs.com To optimize the response for a specific adduct, the concentration of the mobile phase additive can be adjusted. For example, a 1 mM ammonium acetate concentration was found to yield the highest MS response for certain benzenesulfonate esters. lcms.czwaters.com In some cases, atmospheric pressure chemical ionization (APCI) in negative ion mode can offer better sensitivity and stability for sulfonate esters. nih.gov

Table 2: Optimized MS Conditions for Benzenesulfonate Ester Analysis lcms.czwaters.com

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage1.4 - 3.2 kV
Cone Voltage6 - 24 V
Desolvation Temperature400 °C
Source Temperature130 °C
Desolvation Gas Flow800 L/Hr
Cone Gas Flow50 L/Hr

This table presents a range of optimized mass spectrometry parameters for the analysis of benzenesulfonate esters using ESI in positive mode.

Chromatographic Column Selection and Optimization

The choice of chromatographic column is critical for achieving good separation of this compound and its related compounds. Reversed-phase columns are commonly employed for this purpose. sielc.com

Several types of columns have been successfully used, including:

Agilent Zorbax SB-C18: This column (3.0 × 100 mm, 1.8 µm) has been used for the detection of alkyl benzenesulfonate esters.

ACQUITY UPLC BEH Phenyl: A 2.1 x 50 mm, 1.7 µm column of this type has been utilized for the rapid separation of benzenesulfonate and p-toluenesulfonate esters. waters.comlcms.cz

Zorbax, Rx C8: This column (250 mm × 4.6 mm, 5 μm) has been employed as the stationary phase for the analysis of paratoluene sulfonates. nih.gov

Newcrom R1: This reverse-phase column is suitable for the analysis of dodecylbenzenesulfonic acid, ammonium salt. sielc.com

Thermo Hypersil Sax: An anion exchange column (250 x 4.6mm, 5μm) has been used for the separation of linear and branched alkylbenzene sulfonates. researchgate.net

Amaze TR: This mixed-mode reversed-phase anion- and cation-exchange column provides good retention and peak shape for benzenesulfonic acid. helixchrom.com

Optimization of the mobile phase is also crucial. A common mobile phase consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer such as ammonium formate or ammonium acetate. waters.comshimadzu.com Gradient elution is often used to achieve optimal separation. waters.comnih.gov

Table 3: Examples of Chromatographic Columns and Mobile Phases

ColumnMobile PhaseApplication
Agilent Zorbax SB-C18Methanol/water with 5 mM ammonium formate and 0.1% formic acid. Alkyl benzenesulfonate esters
ACQUITY UPLC BEH PhenylA: 5 mM Ammonium Formate, pH 9.0 B: Methanol. waters.comlcms.czBenzenesulfonate and p-toluenesulfonate esters
Zorbax, Rx C8A: 0.01 M ammonium acetate and methanol (75:25 v/v) B: 0.01 M ammonium acetate and methanol (5:95 v/v). nih.govParatoluene sulfonates
Newcrom R1Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). sielc.comDodecylbenzenesulfonic acid, ammonium salt

This table provides examples of different column and mobile phase combinations used for the analysis of benzenesulfonate compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of benzenesulfonate derivatives. lcms.czresearchgate.net In some cases, derivatization may be required to enhance the volatility and detectability of the analytes. waters.com However, recent advancements have shown that direct analysis without derivatization is also possible. waters.com GC-MS has been used for the identification of reduction products of related compounds, such as benzenesulfonamide (B165840), which can be confirmed by its molecular ion peak in the mass spectrum. researchgate.net The technique is also valuable for identifying oxidation products of dyes that contain the benzenesulfonic acid moiety. researchgate.net

Capillary Electrophoresis

Capillary electrophoresis (CE) offers a high-resolution separation technique for ionic species like benzenesulfonate. nih.govtandfonline.com The separation is based on the differential migration of analytes in an electrolyte solution under the influence of an electric field. brainkart.com For non-ionic or neutral compounds, techniques like micellar electrokinetic chromatography (MEKC) can be employed, where a surfactant is added to the buffer to create a pseudostationary phase.

In the analysis of sulfonated azo dyes, CE coupled with mass spectrometry (CE-MS) has been used to identify biodegradation products, including benzenesulfonic acid. nih.gov The use of a volatile buffer like ammonium acetate is suitable for the ESI interface in CE-MS. nih.gov Polymer-mediated CE has also been demonstrated for the separation of aromatic sulfonates like benzenesulfonate. nih.gov

Other Analytical Techniques

Dynamic Light Scattering (DLS) for Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. researchgate.netdaneshyari.com In the context of this compound, which can act as a catanionic surfactant, DLS is employed to study its aggregation behavior in aqueous solutions. researchgate.netdaneshyari.comcolab.ws By analyzing the fluctuations in scattered light intensity, DLS can determine the hydrodynamic diameter of aggregates such as micelles. nih.govacs.org Studies have shown that the concentration of the surfactant can influence the size and type of aggregates formed. researchgate.netnih.gov DLS measurements are typically performed at a specific scattering angle, often 90°, to obtain information about the size distribution of the aggregates. nih.gov

Conductivity Measurements for Aggregation Properties

Conductivity measurements are a valuable tool for characterizing the aggregation behavior of surfactants like this compound in aqueous solutions. This technique relies on the principle that the molar conductivity of a surfactant solution changes with its concentration. A distinct break in the plot of molar conductivity versus the square root of the concentration indicates the onset of micelle formation, known as the critical micelle concentration (CMC).

The aggregation properties of catanionic surfactants, such as this compound, have been investigated using conductivity measurements. researchgate.net In one study, a typical catanionic surfactant, this compound, was synthesized and its aggregation behavior was characterized, in part, through conductivity measurements. researchgate.net The critical micelle concentration is a key parameter determined from these measurements. For instance, a study on a related phosphonium (B103445) benzene sulfonate surfactant reported a low CMC of about 0.10 mmol/L, which was noted as being lower than that of this compound. researchgate.net

The process of micellization, which is the formation of these aggregates, can be influenced by various factors, including the structure of the surfactant and the presence of electrolytes. Conductivity measurements can reveal that the micellization process is spontaneous and driven by entropy. researchgate.net The degree of counterion binding, another important parameter obtained from conductivity data, describes how strongly the counterions are associated with the micelles. acs.org

To perform these measurements, a conductivity meter is used to measure the conductivity of surfactant solutions across a range of concentrations. acs.org The data is then plotted to identify the CMC, which is the concentration at which surfactant molecules begin to form aggregates. acs.org

Table 1: Comparison of Critical Micelle Concentration (CMC) for Different Surfactants

SurfactantCritical Micelle Concentration (CMC)
Phosphonium Benzene Sulfonate~ 0.10 mmol/L researchgate.net
Amide Quaternary Ammonium Surfactant (C12)1.55 × 10–4 mol·L–1 acs.org

This table provides a comparison of the CMC values for a related phosphonium surfactant and an amide quaternary ammonium surfactant, highlighting the range of values observed for different surfactant types.

X-ray Diffraction (Single Crystal X-ray Diffraction, Wide Angle X-ray Scattering)

X-ray diffraction (XRD) techniques, including single-crystal XRD and wide-angle X-ray scattering (WAXS), are powerful analytical methods for determining the three-dimensional atomic and molecular structure of crystalline compounds like this compound. creative-biostructure.comazolifesciences.com These techniques provide detailed information about lattice parameters, crystal symmetry, atomic positions, bond lengths, and bond angles. creative-biostructure.com

Single-Crystal X-ray Diffraction (SC-XRD) involves directing a monochromatic beam of X-rays onto a single, high-quality crystal. azolifesciences.com The interaction of the X-rays with the regularly arranged atoms in the crystal lattice produces a unique diffraction pattern of spots called reflections. azolifesciences.comyoutube.com By rotating the crystal and collecting these diffraction patterns from various orientations, a three-dimensional model of the electron density within the crystal can be constructed, ultimately revealing the precise arrangement of atoms. azolifesciences.comyoutube.com

For example, the structures of five ammonium salt forms of monosulfonated azo dyes, which are derivatives of 4-(2-phenyldiazen-1-yl)benzenesulfonate, have been determined using single-crystal X-ray diffraction. nih.gov This analysis revealed that these compounds form layered structures with alternating hydrophobic and hydrophilic layers. nih.gov In another study, single crystals of a benzenesulfonate derivative suitable for X-ray diffraction were obtained by slow evaporation of the solvent, and the diffraction data confirmed the compound crystallizes in the triclinic system. researchgate.net

Wide-Angle X-ray Scattering (WAXS) provides information about the short-range order and packing of molecules in both crystalline and semi-crystalline materials. WAXS is particularly useful for studying the structure of materials at a finer resolution than microscopy techniques. The fundamental principle behind X-ray diffraction is Bragg's law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between atomic planes (d) in the crystal.

The equipment for single-crystal X-ray diffraction typically includes an X-ray source, a goniometer to rotate the crystal, and a detector to capture the diffracted X-rays. ucibio.pt Data processing software is then used to solve and refine the crystal structure. ucibio.ptacs.org

Table 2: Crystallographic Data for a Benzenesulfonate Derivative

ParameterValue
Crystal SystemTriclinic researchgate.net
Space GroupP researchgate.net

This table presents example crystallographic data obtained from a single-crystal X-ray diffraction study of a benzenesulfonate derivative.

Titration Methods for Purity and Concentration

Titration is a classic and reliable analytical method for determining the purity and concentration of acidic or basic compounds, including this compound. wikipedia.org Acid-base titration is particularly relevant for this compound.

In an acid-base titration, a solution of the analyte (in this case, this compound, which is the salt of a strong acid, benzenesulfonic acid, and a weak base, ammonia) is reacted with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org The progress of the neutralization reaction is monitored, typically using a pH indicator or a pH meter, to determine the equivalence point. wikipedia.org The equivalence point is the point at which the moles of the titrant added are chemically equivalent to the moles of the analyte in the sample. wikipedia.org

For this compound, titration can be used to determine the sulfonic acid content. A back-titration method can subsequently be employed to determine the ammonium content. The purity of the compound can be validated through these titration methods. For instance, in the synthesis of this compound, titration is a critical step to monitor and ensure product purity.

The procedure for an acid-base titration involves accurately weighing a sample of the compound, dissolving it in a suitable solvent (usually water), and then slowly adding the titrant from a burette until the endpoint is reached. core.ac.uk The concentration of the analyte can then be calculated based on the volume and concentration of the titrant used. For accurate results, it is crucial to use a standardized titrant, meaning its exact concentration has been precisely determined, often by titrating it against a primary standard. usp.org The linearity of the titration method can be established by titrating at least five different concentrations and plotting the sample size against the volume of titrant consumed. usp.org

In the context of related compounds, argentometric titration has been used to test for residual chloride (less than 0.5%) in the synthesis of this compound via an alternative route using ammonium chloride and benzenesulfonic acid.

Environmental Fate and Implications of Ammonium Benzenesulfonate

Dissolution, Speciation, and Partitioning in the Environment

Upon entering an aquatic environment, ammonium (B1175870) benzenesulfonate (B1194179) undergoes rapid dissolution and dissociation. Its subsequent distribution is influenced by its affinity for solid phases like sludge and organic matter in soil and sediment.

In environmental conditions, salts like ammonium benzenesulfonate are expected to readily dissociate. industrialchemicals.gov.auontosight.ai This process yields their respective sulfonate anions (in this case, the benzenesulfonate anion) and the corresponding cation (ammonium). industrialchemicals.gov.au As a result of this dissociation into charged ions, these compounds are not expected to volatilize significantly from water or moist soil. industrialchemicals.gov.au

The sulfonate anions formed upon dissociation exhibit a tendency to partition from the water column to solid matrices. industrialchemicals.gov.au Studies on linear alkylbenzene sulfonates (LAS) show they rapidly and reversibly partition to the organic carbon fraction in sludge and sediments. industrialchemicals.gov.au This sorption behavior is a key factor in their environmental distribution. The extent of this partitioning is quantified by coefficients such as the sludge partitioning constant (Kp) and the organic carbon-water (B12546825) partition coefficient (Koc). Sorption has been related to the content of organic carbon, clay, and metal oxides (such as iron and aluminum oxides) in the soil or sediment. researchgate.net

Partitioning Coefficients for Linear Alkylbenzene Sulfonates (LAS)

ParameterValue (L/kg)Compound SpecificitySource
Sludge Partitioning Constant (Kp)3210C12 LAS industrialchemicals.gov.au
Organic Carbon-Water Partitioning Coefficient (Koc)2500C11.6 LAS (Calculated) heraproject.com

Biodegradation Studies

Biodegradation is the primary mechanism for the removal of this compound and related LAS compounds from the environment. This process is highly effective under aerobic conditions and is influenced by a variety of environmental and chemical factors.

Linear alkylbenzene sulfonates are known to biodegrade rapidly under aerobic conditions found in most environmental compartments like surface waters and soils. industrialchemicals.gov.aucler.com Standardized tests confirm their ready biodegradability. industrialchemicals.gov.au For instance, in tests conducted according to OECD guidelines 301A and 301B, LAS mixtures demonstrated 66.7–94% degradation. industrialchemicals.gov.au In soil environments, the half-life of LAS is estimated to be between 7 and 22 days. industrialchemicals.gov.au Mass balance studies of sewage treatment plants (STPs) show that 80–90% of LAS is typically degraded during secondary activated sludge treatment. industrialchemicals.gov.au

Aerobic Biodegradation Data for Linear Alkylbenzene Sulfonates (LAS)

Environment/TestDegradation Extent / Half-LifeSource
Standard Ready Biodegradability Tests (OECD 301A/B)66.7–94% degradation industrialchemicals.gov.au
Activated Sludge Simulation Tests (OECD 303A)80% to >95% ultimate biodegradation heraproject.com
Soil (Field Study)Half-life of 7–22 days industrialchemicals.gov.au
Soil (Spiked, Aerobic)Mineralization half-life of 7–9 days industrialchemicals.gov.au

The efficiency and rate of LAS biodegradation are not constant and depend on several key factors. researchgate.net These include the chemical structure of the surfactant, the characteristics of the microbial population, and the physicochemical conditions of the environment. acs.org

Microbial Consortia : The type and adaptation of the microbial community are crucial. igi-global.com Biodegradation is kinetically enhanced by the presence of an inoculum of microorganisms already adapted to LAS. researchgate.net Studies have shown that specific bacterial strains, such as Acinetobacter sp., can exhibit a greater ability to degrade LAS compared to other bacteria. researchgate.net The bulk of LAS degradation in soil is attributed to heterotrophic microorganisms. oup.com

Environmental Factors : Temperature, moisture, pH, and the availability of oxygen and nutrients significantly impact microbial activity and, consequently, biodegradation rates. mdpi.com Degradation is strongly affected by soil moisture, with very dry conditions inhibiting the process. oup.com The acclimation phase before degradation begins is longer at lower temperatures. heraproject.com While degradation is primarily an aerobic process, limited oxygen can reduce degradation rates. oup.com

Key Factors Affecting LAS Biodegradation

FactorEffect on Biodegradation RateSource
Microbial AdaptationAdapted consortia (inoculum) significantly increase the rate. researchgate.net
TemperatureLower temperatures can inhibit the process and extend the acclimation phase. heraproject.comresearchgate.net
MoistureDegradation is strongly affected by soil moisture; dry conditions are inhibitory. researchgate.netoup.com
OxygenPrimarily an aerobic process; limited oxygen can reduce rates. cler.comoup.com
pHNeutral pH levels generally exhibit the fastest rates. researchgate.net

The biodegradation of LAS is a stepwise process that results in intermediate compounds that are themselves biodegradable. industrialchemicals.gov.auresearchgate.net The primary aerobic degradation pathway involves the oxidation of a terminal carbon on the alkyl chain, which forms intermediates known as sulfophenyl carboxylates (SPCs). industrialchemicals.gov.auresearchgate.net This is followed by the progressive shortening of the alkyl chain through further oxidation. industrialchemicals.gov.aursc.org Ultimately, the benzene (B151609) ring is cleaved and desulfonated, leading to the complete mineralization of the compound. industrialchemicals.gov.aunih.gov

Crucially, these degradation intermediates, such as SPCs, are also readily biodegradable. researchgate.net Studies have demonstrated that the biodegradation of various SPC homologues can exceed 99% under aerobic conditions in seawater. researchgate.net The total disappearance of these intermediates indicates that the degradation of LAS under these conditions is complete. researchgate.net Furthermore, these degradants are significantly less toxic than the parent LAS substances. industrialchemicals.gov.au

Anaerobic Biodegradation Potential

This compound, a member of the linear alkylbenzene sulfonate (LAS) family, is generally characterized by limited biodegradability under anaerobic conditions. nih.govnih.gov While LAS compounds are readily degraded in the presence of oxygen, their persistence increases significantly in anoxic environments such as sediment and during anaerobic sludge digestion. nih.govindustrialchemicals.gov.auresearchgate.net Standard anaerobic degradation tests often show negligible to slow primary biodegradation of LAS. nih.govresearchgate.net

However, research has demonstrated that under specific circumstances, anaerobic biotransformation of LAS can occur. In anoxic marine sediments, particularly under sulfate-reducing conditions, degradation of up to 79% has been observed over extended periods. researchgate.netacs.org The proposed anaerobic degradation pathway is distinct from aerobic routes and is believed to initiate with the addition of fumarate (B1241708) to the alkyl chain. researchgate.netacs.org This is followed by a series of β-oxidation reactions, leading to the formation of sulfophenyl carboxylic acids (SPCs), subsequent cleavage of the benzene ring, and finally, desulfonation. researchgate.netacs.org

The presence of co-substrates can influence the anaerobic degradation of benzenesulfonates. For instance, the addition of certain organic acids and alcohols has been shown to stimulate the biodegradation of related sulfonated aromatic compounds in methanogenic aquifer samples. epa.gov Conversely, high concentrations of some LAS homologues have been observed to reduce biogas production in anaerobic digesters, indicating potential inhibitory effects on microbial consortia. nih.govmdpi.com The recalcitrance of these compounds under anaerobic conditions can lead to their accumulation in sewage sludge. industrialchemicals.gov.au

Attenuation Mechanisms in Aquatic Environments

Photolysis

Photolysis, or photodegradation, is a significant attenuation mechanism for this compound in aquatic environments. Benzenesulfonates are susceptible to degradation when exposed to sunlight. regulations.gov The process involves the absorption of UV radiation, which can lead to the breakdown of the molecule. regulations.gov Studies on benzenesulfonate and its derivatives have shown that photolysis is initiated by the hydroxylation of the aromatic ring, forming hydroxy- and dihydroxybenzenesulfonates. nih.gov

This initial step is followed by desulfonation, which releases sulfate (B86663) ions into the water. nih.gov The presence of dissolved oxygen is crucial for the complete mineralization of the compound, as it facilitates the cleavage of the aromatic ring. nih.gov In the absence of oxygen, the hydroxylated intermediates may not fully degrade. nih.gov

The rate of photolysis can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂). nih.govnih.govdntb.gov.ua In photocatalytic degradation, the catalyst absorbs light energy and generates highly reactive hydroxyl radicals, which then attack the benzenesulfonate molecule, leading to its rapid decomposition. nih.govresearchgate.net Research has shown that using a TiO₂-Cu₂O composite catalyst under visible light can achieve a degradation percentage of dodecyl-benzenesulfonate (a related compound) of up to 97.3%. nih.gov

Sorption and Sedimentation

Sorption to suspended solids and subsequent sedimentation is a primary mechanism for the removal of this compound from the water column in aquatic environments. industrialchemicals.gov.auregulations.gov As anionic surfactants, linear alkylbenzene sulfonates (LAS) exhibit a strong tendency to adsorb to organic matter present in sewage sludge and sediments. industrialchemicals.gov.auregulations.gov

In wastewater treatment plants (WWTPs), a significant portion of LAS is removed from the liquid phase through sorption onto sludge particles during primary and secondary treatment. industrialchemicals.gov.auacs.org It is estimated that in an activated sludge treatment process, 10-20% of the initial LAS is removed by adsorption to sludge. industrialchemicals.gov.au This process effectively transfers the compound from the aqueous phase to the solid phase.

Once in the environment, the sorbed benzenesulfonates can be deposited in sediments, leading to their accumulation in benthic zones. industrialchemicals.gov.au The extent of sorption is influenced by factors such as the organic carbon content of the sediment and the specific chemical structure of the benzenesulfonate, including the length of its alkyl chain. who.int This partitioning behavior plays a crucial role in reducing the concentration of the dissolved chemical in the water, thereby affecting its bioavailability and potential toxicity to pelagic organisms. regulations.gov

Environmental Impact Assessment

Aquatic Toxicity across Trophic Levels

This compound and related linear alkylbenzene sulfonates (LAS) can exert toxic effects on aquatic organisms across various trophic levels, including fish, invertebrates, and algae. industrialchemicals.gov.ausantos.com The toxicity of these compounds is largely dependent on their chemical structure, specifically the length of the alkyl chain and the position of the benzene ring. who.int Generally, toxicity increases with a longer alkyl chain. industrialchemicals.gov.auwho.int It is important to note that the degradation products of LAS, such as sulfophenyl carboxylates (SPCs), are significantly less toxic than the parent compounds. industrialchemicals.gov.au

The following table summarizes the aquatic toxicity of C10-C16 alkylbenzenesulfonic acid, a close relative of this compound, to different trophic levels.

Trophic LevelOrganismEndpointConcentrationExposure TimeReference
FishOncorhynchus mykiss (Rainbow Trout)LC503 mg/L96 hours santos.com
InvertebratesDaphnia magna (Water Flea)EC502.9 mg/L48 hours santos.com
AlgaeScenedesmus subspicatusEC50170 mg/L96 hours santos.com

A hazardous concentration for 5% of species (HC5) for freshwater organisms has been suggested at 0.24 mg/L for C11.6 LAS, based on data from a wide range of species. industrialchemicals.gov.au

Effects on Wastewater Treatment Plant Operations

This compound, as part of the broader category of linear alkylbenzene sulfonates (LAS), can influence the operational efficiency of wastewater treatment plants (WWTPs). While modern WWTPs with activated sludge processes are generally effective at removing LAS, with removal rates often exceeding 90%, high influent concentrations can have inhibitory effects on the microbial communities responsible for biological treatment. industrialchemicals.gov.auwho.intacs.org

The impact of LAS on WWTPs is concentration-dependent. pjoes.com At low concentrations, some studies suggest that LAS can stimulate the activity of activated sludge microorganisms. pjoes.com However, as concentrations increase, inhibitory effects become more pronounced. pjoes.comepa.gov Nitrifying bacteria, which are crucial for the removal of ammonia (B1221849), are particularly sensitive to LAS. acs.org Inhibition of nitrification has been reported at LAS concentrations that are higher than typical influent levels but can be a concern in certain industrial wastewater scenarios. acs.org

High loads of LAS can also lead to foaming on the surface of aeration tanks and clarifiers, which can interfere with oxygen transfer and the settling of sludge. who.int The presence of these surfactants has been observed to cause fragmentation of activated sludge flocs and lysis of protozoan cells. pjoes.com Despite these potential impacts, under normal operating conditions and typical domestic wastewater concentrations, WWTPs effectively degrade and remove the majority of LAS, preventing large quantities from entering receiving waters. industrialchemicals.gov.auacs.org

The following table outlines the typical concentrations of LAS in wastewater treatment plant influents and effluents for different treatment types.

Treatment TypeInfluent Concentration (mg/L)Effluent Concentration (mg/L)Reference
Activated Sludge1.8 - 9.10.04 (average) - 0.273 (maximum) industrialchemicals.gov.au
Trickling Filter1.8 - 9.10.34 (average) - 2.0 (maximum) industrialchemicals.gov.au

Proliferation of Antibiotic Resistance

The widespread use of quaternary ammonium compounds (QACs), a class of biocides to which this compound belongs, may contribute to the proliferation of antibiotic resistance in bacteria. ontosight.aieuropa.eu Scientific evidence indicates that some resistance mechanisms are common to both biocides and antibiotics, and the selective pressure from biocides can favor the survival and spread of bacteria possessing these mechanisms. europa.eu

A primary concern is the role of efflux pumps, which are membrane proteins that can expel a wide range of toxic substances, including both QACs and various antibiotics, from the bacterial cell. europa.euresearchgate.net The presence of QACs in the environment can select for bacteria that overexpress these pumps, thereby conferring resistance not only to the disinfectant but also cross-resistance to clinically relevant antibiotics. europa.eu

Furthermore, the use of QACs can maintain selective pressure that allows for the persistence and dissemination of mobile genetic elements, such as plasmids. europa.eu These elements can carry genes for resistance to both biocides and antibiotics, facilitating the transfer of resistance among different bacterial species. researchgate.net While QACs are effective antimicrobials, their presence at sub-inhibitory concentrations in environments like wastewater treatment plants may have unintended consequences, including the potential for increasing antibiotic resistance. researchgate.net Studies have called for the development of international guidelines and standardized procedures for monitoring susceptibility to QACs to better understand and mitigate their potential impact on the emergence of antibiotic-resistant organisms. nih.gov

Formation of Disinfection Byproducts

This compound and other quaternary ammonium compounds (QACs) are recognized as potential precursors to the formation of harmful disinfection byproducts (DBPs) in water treatment processes. acs.orgunlv.edu DBPs are chemical compounds created when disinfectants like chlorine, chloramines, or ozone react with organic and inorganic matter present in the water. thermofisher.comepa.ie Many of these byproducts are regulated due to potential health risks, including an increased risk of cancer. thermofisher.com

The release of QACs into wastewater systems means they can reach treatment plants where disinfection occurs. acs.org Research has demonstrated that the reaction between various QACs and disinfectants can generate several classes of DBPs, notably trihalomethanes (THMs), haloacetonitriles (HANs), and nitrosamines. unlv.edu

One study investigated the DBP formation potential of seven different QACs when reacting with chlorine and monochloramine. The results, detailed in the table below, show the formation of specific byproducts, with trichloromethane being the dominant THM and dichloroacetonitrile (B150184) being the dominant HAN. unlv.edu The presence of ammonium in raw water can also influence the types and concentrations of DBPs formed, particularly during breakpoint chlorination, a process used for ammonia removal. mdpi.com

Table 1: Disinfection Byproduct Formation from Quaternary Ammonium Compounds

This table summarizes the molar yield of the dominant Trihalomethane (THM) and Haloacetonitrile (HAN) formed from the reaction of various QACs with disinfectants, based on data from a 2021 study. unlv.edu

Quaternary Ammonium Compound (QAC)Dominant THM (Trichloromethane) Molar Yield (µmol/mol)¹Dominant HAN (Dichloroacetonitrile) Molar Yield (µmol/mol)²
Benzalkonium chloride (BZK)~6700~980
Cetylpyridinium chloride (CPC)~6700~4000
Benzethonium chloride (BEC)<6700<4000
Cetyltrimethylammonium (CTMA)<6700<4000
Dodecyltrimethylammonium (DTMA)<6700<4000
Tetraethylammonium chloride (TEAC)<6700<4000
Tetramethylammonium chloride (TMAC)~155~8.3

¹Reacted with free chlorine (5 mg/L). ²Reacted with free chlorine (5 mg/L).

Bioavailability of Sorbed Species

This compound, as a member of the linear alkylbenzene sulfonate (LAS) and broader QAC groups, has a strong tendency to adsorb to solid materials in the environment. industrialchemicals.gov.auresearchgate.net Upon release into wastewater, these compounds rapidly and reversibly partition to sludge and the organic carbon fraction of sediments. industrialchemicals.gov.au This process, known as sorption, significantly affects their bioavailability, which is the extent to which a chemical can be taken up by an organism. acs.orgoup.com

Generally, it is assumed that QACs sorbed to sediment or soil are not readily bioavailable, and that toxic effects are primarily caused by the fraction that remains freely dissolved in the water. acs.org Research supports this, showing that the toxicity of surfactants is greatly mitigated when they are bound to sediment. oup.com For example, one study on the midge Chironomus riparius found that the No Observed Effect Concentration (NOEC) for sediment-spiked LAS was approximately 100 times greater than the NOEC for the same material dissolved in water, indicating significantly reduced bioavailability and toxicity for the sorbed chemical. oup.com

However, while sorption is a key mitigating factor, some studies suggest that LAS adsorbed to particles could still exert inhibitory effects on microorganisms. researchgate.net The toxicity of sorbed QACs can be influenced by the properties of the soil or sediment and the relative rate at which the sorbed compound is released back into the water. researchgate.net

Table 2: Comparative Toxicity of Solubilized vs. Sediment-Sorbed LAS to Midge (Chironomus riparius)

This table illustrates the difference in toxicity of Linear Alkyl (dodecyl) Benzene Sulfonate (LAS) to aquatic midges based on whether the exposure is in water alone or in a sediment-water system. Data is from Pittinger et al. (1989). oup.com

Test SystemEndpointConcentration
Water without SedimentNo Observed Effect Concentration (NOEC)2.40 mg/L
Water without SedimentLowest Observed Effect Concentration (LOEC)3.72 mg/L
Sediment-SpikedNo Observed Effect Concentration (NOEC)319 µg/g (dry weight)
Sediment-SpikedLowest Observed Effect Concentration (LOEC)319 to 993 µg/g (dry weight)

Research Gaps in Ecotoxicity and Persistence

Despite the widespread use of this compound and related compounds, significant research gaps remain regarding their complete environmental profile, particularly in the areas of ecotoxicity and persistence. aksci.comacs.org While linear alkylbenzene sulfonates as a group are generally considered to be readily biodegradable and not persistent, the data for specific compounds and the broader class of QACs is not always complete. industrialchemicals.gov.au

A major identified gap is the lack of chronic toxicity data for many QACs, which is crucial for performing systematic and accurate environmental risk assessments. acs.org Safety Data Sheets for specific compounds like this compound often state that data on ecotoxicity, persistence, degradability, and bioaccumulative potential are "not available". aksci.com This absence of fundamental data hinders a full evaluation of the substance's environmental impact.

Furthermore, there is a recognized need to close substantial data gaps related to assessing whether chemicals meet the criteria for being Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM). acs.org A 2022 study noted that for a large percentage of registered substances, PMT/vPvM assessments could not be made due to a lack of data. acs.org While some QACs are known to degrade, others are considered recalcitrant, or persistent, in the environment. acs.org Addressing these knowledge gaps requires more comprehensive testing and the development of harmonized assessment criteria to ensure the protection of freshwater resources from potentially persistent and mobile organic substances. acs.org

Future Research Directions and Emerging Applications

Development of Novel Derivatives for Specific Applications

The core structure of ammonium (B1175870) benzenesulfonate (B1194179) provides a versatile scaffold for creating novel derivatives with tailored properties for specific, advanced applications. Research is moving beyond simple surfactant properties to design molecules for roles in electronics, medicine, and separation technologies.

One emerging area is the development of benzenesulfonate-based draw solutes for forward osmosis (FO), a water treatment technology. A series of tetrabutylphosphonium (B1682233) salts of benzenesulfonate and its methylated derivatives have been synthesized and evaluated. While the tetrabutylphosphonium benzenesulfonate ([TBP][BS]) itself did not show the desired thermoresponsive behavior, its derivatives did. The introduction of methyl groups to the benzene (B151609) ring induced a lower critical solution temperature (LCST), which is crucial for the easy recovery and regeneration of the draw solute using low-grade heat. nih.gov The performance of these novel derivatives highlights a promising avenue for creating more efficient and sustainable desalination and water purification systems. nih.gov

Thermoresponsive Properties of Tetrabutylphosphonium Benzenesulfonate Derivatives

Draw SoluteLCST (at 20 wt%)Water Flux (LMH)Reverse Solute Flux (gMH)
[TBP][MBS] (4-methyl)~41 °CN/AN/A
[TBP][DMBS] (2,4-dimethyl)~25 °C9.291.37
[TBP][TMBS] (2,4,6-trimethyl)~21 °CN/AN/A

Data sourced from studies on benzenesulfonate derivatives for forward osmosis applications. nih.gov LMH = Liters per square meter per hour; gMH = grams per square meter per hour. N/A indicates data not provided in the source.

In the realm of materials science, the synthesis of novel benzene sulfonate quaternary ammonium salts has yielded compounds with significant antistatic and emollient properties. google.com These molecules, which can be derived from fatty acids or gluconic acid, are being developed for use in personal care products and as treatments for fibers like hair. google.comontosight.ai Furthermore, derivatives created by reacting 4-hydroxybenzenesulfonic acid with formaldehyde (B43269) have applications as intermediates in the dye and pigment industry and as antimicrobial biocides. ontosight.ai The development of catanionic surfactants, such as phosphonium (B103445) benzenesulfonates, represents another frontier, offering superior thermal stability and lower critical micelle concentrations compared to traditional surfactants. researchgate.netresearchgate.net

Advanced Mechanistic Elucidation in Complex Systems

A deeper understanding of the reaction mechanisms of ammonium benzenesulfonate and its derivatives in complex environments is critical for optimizing their performance and designing next-generation materials. Future research will increasingly focus on elucidating these mechanisms at a molecular level.

A significant area of investigation is the role of this compound (NH4BS) as an electrolyte additive in high-energy density lithium-sulfur (Li-S) batteries. nih.gov Advanced studies have revealed that NH4BS alleviates the problem of irreversible lithium sulfide (B99878) (Li2S) accumulation, a key factor limiting battery life. The proposed mechanism involves the NH4+ cation and the oxygen atoms of the sulfonate group inducing the dissolution of the insulating Li2S in the ether-based electrolyte. nih.gov This dissolution promotes a more favorable three-dimensional deposition of lithium, improving the use of the conductive surface. nih.gov Furthermore, NH4BS has been shown to increase the dissociation of long-chain polysulfides, which enhances the diffusion rate and reaction kinetics of the active materials, leading to significantly improved cyclic stability. nih.gov

In other applications, this compound acts as a catalyst in the formation of perovskite solar cells. Its mechanism involves creating intermediate complexes with precursor materials, which helps to control the crystallization rate and passivate defects at grain boundaries, ultimately improving the quality and efficiency of the solar cell films. Early foundational work on the mechanisms of related reactions, such as the electrophilic aromatic substitution studied by pioneers like Christopher Ingold, provides a basis for these more advanced investigations. masterorganicchemistry.com Future work will likely employ sophisticated analytical techniques, such as variable time normalization analysis (VTNA), to dissect complex catalytic cycles involving benzenesulfonate derivatives. nih.gov

Sustainable Synthesis and Environmental Remediation Strategies

The chemical industry's shift towards green chemistry is driving research into more sustainable methods for synthesizing this compound and its derivatives, as well as their application in environmental remediation.

Researchers have developed green and facile synthesis routes that avoid the use of hazardous materials. One such method for producing a catanionic surfactant derivative of this compound utilizes a tertiary amine, dimethyl carbonate, and dodecylbenzenesulfonic acid, thereby eliminating the need for halogenated or dimethyl sulfated organic compounds. researchgate.netresearchgate.netdaneshyari.com Another sustainable approach involves the synthesis of benzene sulfonic acid alkynes propyl ester in a water phase, which simplifies processing and avoids less environmentally friendly solvents. google.com Even the traditional neutralization synthesis of this compound is being refined, with methods using ammonium chloride as a substitute for ammonium hydroxide (B78521) to potentially streamline the process.

In environmental applications, benzenesulfonic acid and its derivatives are being used for surfactant-enhanced aquifer remediation (SEAR). ca.govepfl.ch This technique employs surfactants to flush out and recover hazardous materials like dense non-aqueous phase liquids (DNAPLs) from contaminated soil and groundwater. ca.gov Notably, the U.S. Environmental Protection Agency (USEPA) has recognized benzenesulfonic acid as a "Safer Chemical Ingredient" for surfactant use, underscoring its potential for environmental applications. ca.gov Phytoremediation, which uses plants to remove pollutants, is also being explored as a promising and sustainable strategy for cleaning up soils and water contaminated with sulfonated aromatic compounds. epfl.ch

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of this compound derivatives. This integrated approach allows for the rational design of molecules with desired properties and a deeper understanding of their behavior.

A prime example is the development of novel benzenesulfonate ligands for cancer therapy. Researchers have synthesized compounds like 4-formylnaphthalen-1-yl benzenesulfonate (CMP1) and, after experimental characterization via X-ray diffraction, have used computational methods to predict their efficacy. researchgate.net In silico studies, including Hirshfeld surface analysis and molecular dynamics simulations, are employed to assess the binding affinity of these new derivatives with various cancer-related protein targets, such as kinases and proteases. researchgate.net This allows for the screening of potential drug candidates before more resource-intensive biological testing. researchgate.net

Another cutting-edge application is the use of machine learning to develop "crystallization cocktails" from ammonium organosulfonates. acs.org These cocktails are mixtures of commercially available sulfonic acids and amines that can co-crystallize with liquid molecules, enabling their structure to be determined by X-ray diffraction. Machine learning models can predict the optimal combination of components for a given target molecule, dramatically speeding up the screening process. acs.org Furthermore, Density Functional Theory (DFT) is routinely used to elucidate reaction mechanisms and calculate key energetic parameters, which are then validated against experimental data obtained from techniques like GC-MS and NMR.

Computational and Experimental Synergy in Mechanism Elucidation

ReactionMethodFindingValidation
Esterification of Benzenesulfonic AcidDensity Functional Theory (DFT)Two-step SN2 pathway with an activation barrier of ~62.9 kJ/mol.Comparison with kinetic data from GC-MS or NMR.

Data sourced from computational studies on benzenesulfonate derivatives. This integrated approach provides a powerful toolkit for materials and drug discovery.

Exploration of New Biological Targets and Therapeutic Avenues

The structural versatility of benzenesulfonate derivatives has made them attractive scaffolds in the search for new medicines. Research is actively exploring novel biological targets and therapeutic applications, particularly in oncology and immunology.

A significant breakthrough has been the development of novel benzenesulfonate scaffolds based on quinazoline (B50416), which exhibit potent anticancer activity. nih.govbohrium.com These compounds have shown submicromolar activity against a range of cancer cell lines, including leukemia, colon cancer, pancreatic cancer, and glioblastoma, often exceeding the efficacy of established drugs like imatinib. nih.govmdpi.com Mechanistic studies revealed that these derivatives induce cell cycle arrest in the G2/M phase and trigger cell death through apoptosis and autophagy by modulating key proteins such as p53, PARP, and various caspases. nih.govmdpi.com

Anticancer Activity of Novel Quinazoline Benzenesulfonate Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
BS1K562 (Leukemia)0.172
BS2K562 (Leukemia)0.246
BS3PANC-1 (Pancreatic)0.097
BS3MCF-7 (Breast)4.599
BS4K562 (Leukemia)0.173

Data sourced from in vitro studies of novel benzenesulfonate derivatives. mdpi.com IC₅₀ is the concentration of a drug that inhibits cell growth by 50%.

Beyond cancer, other therapeutic avenues are being pursued. This compound itself has been reported to have potential applications in treating autoimmune diseases by inhibiting the production of inflammatory cytokines like TNF-α and IL-6. biosynth.com Other research focuses on benzenesulfonate derivatives of existing bioactive molecules, such as the isoflavone (B191592) daidzein, which have shown enhanced anti-inflammatory properties compared to the parent compound. nih.gov Additionally, closely related benzenesulfonamide (B165840) compounds are being investigated as treatments for epilepsy by targeting voltage-gated sodium channels (NaV1.6) and as novel bactericides that inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). google.commdpi.com Another class of derivatives, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), has been designed to target tubulin, disrupting the cellular cytoskeleton in a manner similar to the well-known anticancer agent combretastatin (B1194345) A-4. acs.org

Q & A

Q. 1.1. What are the recommended methods for synthesizing ammonium benzenesulfonate in laboratory settings?

this compound can be synthesized via sulfonation of benzene followed by neutralization with ammonium hydroxide. Key steps include:

  • Sulfonation : React benzene with concentrated sulfuric acid at 150–200°C to form benzenesulfonic acid.
  • Neutralization : Add ammonium hydroxide dropwise to the acid under controlled pH (6–7) to precipitate the ammonium salt.
  • Purification : Recrystallize the product from ethanol-water mixtures to remove unreacted reagents. Use ACS-grade reagents to ensure purity .
    Critical considerations : Monitor reaction temperature to avoid over-sulfonation and validate product purity via HPLC or titration .

Q. 1.2. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust.
  • Storage : Keep in airtight containers at room temperature (20–25°C) away from moisture and strong oxidizing agents.
  • Decomposition risks : Avoid prolonged exposure to heat (>100°C), which may release sulfur oxides or ammonia .
    Safety protocols : Implement emergency showers/eye wash stations and adhere to OSHA guidelines for chemical hygiene .

Q. 1.3. What analytical techniques are suitable for quantifying this compound in aqueous solutions?

  • Ion Chromatography (IC) : Effective for quantifying sulfonate and ammonium ions separately. Use a conductivity detector with a suppressed system.
  • UV-Vis Spectroscopy : Measure absorbance at 254 nm (aromatic ring) after calibrating with standard solutions.
  • Titration : Acid-base titration with standardized NaOH to determine sulfonic acid content, followed by back-titration for ammonium .

Advanced Research Questions

Q. 2.1. What advanced analytical techniques are suitable for detecting trace genotoxic impurities in this compound?

LC-QQQ-MS/MS is highly sensitive for detecting alkyl benzenesulfonate esters (e.g., methyl, ethyl derivatives) at trace levels:

  • Column : Agilent Zorbax SB-C18 (3.0 × 100 mm, 1.8 µm).
  • Mobile phase : Methanol/water with 5 mM ammonium formate and 0.1% formic acid.
  • LOQs : 20 ng/mL for methyl benzenesulfonate and 1 ng/mL for ethyl/propyl derivatives.
  • Validation : Precision (RSD <5%) and recovery rates (92–100%) ensure reliability .
    Application : Critical for pharmaceutical-grade this compound to meet ICH M7 guidelines on genotoxic impurities.

Q. 2.2. How do ionic interactions of this compound influence its application in electrochemical studies?

  • Salt bridges : Sodium benzenesulfonate (structurally similar) is used in formamide solutions due to balanced anion-cation conductances (e.g., λ+ = 34.6, λ− = 34.9 S·cm²/mol). Ammonium salts may exhibit similar behavior but require evaluation of ion-pairing effects.
  • Stability : Ammonium’s lower charge density compared to sodium reduces ionic strength, impacting diffusion coefficients in non-aqueous solvents.
  • Methodological tip : Compare conductivity measurements in target solvents (e.g., formamide) with reference electrolytes like ammonium iodide .

Q. 2.3. What computational methods elucidate the reaction mechanisms of benzenesulfonate derivatives?

Density Functional Theory (DFT) studies reveal:

  • Esterification mechanism : Benzenesulfonic acid reacts with methanol via a two-step process: (1) protonation of methanol to form methyloxonium ion, (2) nucleophilic attack by sulfonate anion through an SN2 pathway (activation barrier: ~62.9 kJ/mol in solution).
  • Solvent effects : Polar solvents stabilize transition states, reducing activation energy.
  • Validation : Compare computational results with kinetic data from GC-MS or NMR .

Q. 2.4. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from:

  • Purity : Impurities like residual sulfuric acid or ammonium sulfate (solubility: 70 g/100 mL at 20°C) alter solubility measurements.
  • Temperature dependence : Solubility increases non-linearly above 30°C. Report data with precise temperature control.
  • Method standardization : Use gravimetric analysis after saturation in controlled conditions (e.g., 24 hr stirring, 0.2 µm filtration) .

Q. 2.5. What role does this compound play in surface modification of silica nanoparticles?

  • Adsorption mechanism : Amino-functionalized silica binds sulfonate groups via electrostatic interactions. Optimal nitrogen content for adsorption is 0.3–1.0% (w/w), achieving 15–60% benzenesulfonate uptake.
  • Applications : Enhances dispersibility in polar solvents for ink-jet printing or catalysis.
  • Characterization : Use BET surface area analysis and FTIR to confirm functional group attachment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.